molecular formula C16H14O7 B12304585 Pterocarpadiol C

Pterocarpadiol C

Katalognummer: B12304585
Molekulargewicht: 318.28 g/mol
InChI-Schlüssel: UQXCWJTUYMGOHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pterocarpadiol C is a useful research compound. Its molecular formula is C16H14O7 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H14O7

Molekulargewicht

318.28 g/mol

IUPAC-Name

1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

InChI

InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2

InChI-Schlüssel

UQXCWJTUYMGOHA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

What is the chemical structure of Pterocarpadiol C?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and isolation of Pterocarpadiol C. While direct biological activity for this compound has not yet been reported, this document also explores its potential therapeutic relevance based on its chemical class and proposes a hypothetical mechanism of action.

Core Chemical Information

This compound is a rare isoflavonoid (B1168493) belonging to the 6a,11b-dihydroxypterocarpan class.[1][2] It was first isolated from the twigs and leaves of the plant Derris robusta.[1][3] Its molecular formula has been established as C₁₆H₁₄O₇ through high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]

PropertyValue
IUPAC Name (1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,17-tetraen-16-one
Molecular Formula C₁₆H₁₄O₇
Molecular Weight 318.28 g/mol
CAS Number 2055882-22-7
SMILES C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O
Structural Class 6a,11b-Dihydroxypterocarpan

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and HRESIMS. The key quantitative data is summarized below.

2.1. Mass Spectrometry

High-resolution mass spectrometry was crucial in establishing the molecular formula of this compound.

ParameterValue
Ionization Mode ESI (positive)
Measured m/z 341.0620 [M+Na]⁺
Calculated m/z 341.0632 for C₁₆H₁₄O₇Na

2.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
1196.5-
2129.26.83 (1H, d, 10.0)
3145.86.09 (1H, d, 10.0)
440.82.64 (1H, td, 13.9, 4.5, Hβ) 2.03 (1H, ddd, 13.9, 5.0, 2.0, Hα)
4a102.7-
668.64.68 (1H, d, 10.0, Hα) 4.39 (1H, d, 10.6, Hβ)
6a92.5-
6b158.4-
7104.26.56 (1H, dd, 8.0, 2.0)
8110.16.81 (1H, d, 8.0)
9143.5-
10147.2-
10a116.5-
11a49.34.73 (1H, s)
11b87.8-
OCH₂O101.25.91 (1H, d, 1.0) 5.89 (1H, d, 1.0)

Data sourced from the primary literature on the isolation of Pterocarpadiols A-D.

Experimental Protocols

3.1. Isolation of this compound

The following protocol outlines the general procedure for the isolation of this compound from Derris robusta.

  • Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

  • Chromatography:

    • The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on a silica (B1680970) gel column.

    • Elution is performed using a gradient of chloroform-methanol.

    • Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield pure this compound.

G Figure 1. Isolation and Structure Elucidation Workflow for this compound cluster_collection Plant Material Collection cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant Twigs and leaves of Derris robusta drying Air-drying and powdering plant->drying extraction 95% Ethanol Extraction drying->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition cc1 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) partition->cc1 Ethyl Acetate Fraction cc2 Repeated Column Chromatography (Silica Gel, Sephadex LH-20) cc1->cc2 ptlc Preparative TLC cc2->ptlc pure_compound Pure this compound ptlc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HMBC, etc.) pure_compound->nmr hresims HRESIMS pure_compound->hresims structure Final Structure nmr->structure hresims->structure

Workflow for isolating and identifying this compound.

3.2. Structure Elucidation Methodology

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals (DMSO-d₆).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) are obtained on a mass spectrometer (e.g., Shimadzu LC-IT-TOF) to determine the precise mass and molecular formula.

Biological Activity and Potential Signaling Pathways

As of this writing, there is a notable absence of published studies investigating the specific biological or pharmacological activities of this compound. However, the broader chemical class of pterocarpans is known to possess a range of biological properties, including significant anti-inflammatory effects.

Many isoflavonoids and pterocarpans exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

4.1. Hypothetical Anti-Inflammatory Mechanism of Action

Based on the known activities of related pterocarpans, it is hypothesized that this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and various cytokines).

A potential mechanism for this compound would be the inhibition of IKK activation or the prevention of IκBα phosphorylation, thereby keeping NF-κB inactive in the cytoplasm and suppressing the inflammatory cascade.

G Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus TNFa Pro-inflammatory Stimulus (e.g., TNF-α) TNFR TNF Receptor (TNFR) TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa Phosphorylated IκBα IkBa_NFkB->P_IkBa NFkB Active NF-κB (p50/p65) Proteasome Proteasome Degradation P_IkBa->Proteasome Ubiquitination Proteasome->IkBa_NFkB Degrades IκBα, Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Inflammation Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Transcription->Inflammation PterocarpadiolC This compound (Hypothesized Action) PterocarpadiolC->IKK Inhibits

Potential mechanism of this compound via NF-κB inhibition.

Future Directions

The unique 6a,11b-dihydroxylation pattern of this compound makes it a compound of significant interest for further investigation. Future research should focus on:

  • Bioactivity Screening: Comprehensive screening of this compound against various cancer cell lines and in models of inflammation, microbial infection, and oxidative stress.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Synthetic Approaches: Development of synthetic or semi-synthetic routes to produce this compound and its analogs to enable more extensive biological evaluation.

This document serves as a foundational resource for researchers interested in the chemistry and potential pharmacology of this compound.

References

Pterocarpadiol C: A Technical Guide to Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, that has been isolated from plant sources.[1][2] This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and spectroscopic data of this compound. The information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Natural Sources

The primary natural source of this compound identified to date is Derris robusta, a plant belonging to the Fabaceae family.[3] The compound has been successfully isolated from the twigs and leaves of this plant.[3][4] While the Pterocarpus genus is known for producing other pterocarpans, this compound has been specifically reported from Derris robusta.

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on established methodologies for the isolation of this compound.

Experimental Protocols

1. Plant Material Preparation and Extraction:

  • Collection and Preparation: The twigs and leaves of Derris robusta are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material (e.g., 12.0 kg) is extracted with 95% ethanol (B145695) at room temperature. This process is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period with occasional agitation. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude residue (e.g., approximately 870 g).

2. Fractionation:

  • The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity.

  • A common sequence involves successive partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate the components based on their affinity for the stationary phase.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column.

  • Preparative Thin-Layer Chromatography (pTLC): Final purification is often achieved using preparative thin-layer chromatography to yield pure this compound.

Workflow for Isolation and Purification of this compound

Isolation_Workflow Start Dried and Powdered Twigs and Leaves of Derris robusta Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex pTLC Preparative Thin-Layer Chromatography Sephadex->pTLC Pure_Compound Pure this compound pTLC->Pure_Compound Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88, TRAF6) Receptor->Signaling_Cascade NFkB_Activation Activation of NF-κB Signaling_Cascade->NFkB_Activation Transcription Transcription of Pro-inflammatory Genes NFkB_Activation->Transcription Pterocarpans Pterocarpans (Potential Point of Intervention) Pterocarpans->NFkB_Activation Inhibition Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines

References

Biosynthesis of Pterocarpadiol C in Derris robusta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This document details the current understanding of the enzymatic steps leading to the formation of the pterocarpan (B192222) core and the subsequent oxidative modifications. It includes detailed experimental protocols for the isolation of this compound and for the characterization of key biosynthetic enzymes, presented with the aim of facilitating further research and potential biotechnological applications.

Introduction to Pterocarpans and this compound

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, known for their wide range of biological activities, including antimicrobial and insecticidal properties.[1] They are predominantly found in the Leguminosae (Fabaceae) family, where they often function as phytoalexins, compounds synthesized by plants in response to pathogen attack. Derris robusta, a member of this family, has been shown to produce a variety of isoflavonoids, including the unique 6a,11b-dihydroxypterocarpans, Pterocarpadiols A-D.[2][3] this compound is one of these rare metabolites, distinguished by hydroxyl groups at both the 6a and 11b positions of the pterocarpan skeleton.[2] Understanding its biosynthesis is crucial for harnessing its potential therapeutic properties.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is not fully elucidated in Derris robusta. However, based on the well-established general pterocarpan biosynthetic pathway in legumes, a putative pathway can be proposed.[4] This pathway begins with the general phenylpropanoid pathway, leading to the formation of the isoflavonoid (B1168493) backbone, which is then cyclized and subsequently hydroxylated to yield this compound.

The overall proposed pathway can be visualized as follows:

This compound Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Formation & Modification cluster_enzymes Enzyme Abbreviations L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Isoflavanone Isoflavanone Chalcone->Isoflavanone CHI, IFS Isoflavone (B191592) Isoflavone Isoflavanone->Isoflavone I2'H Dihydroxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol Isoflavone->Dihydroxyisoflavanol IFR, VR Pterocarpan_core Pterocarpan (e.g., Medicarpin) Dihydroxyisoflavanol->Pterocarpan_core PTS Hydroxy_Pterocarpan 6a-Hydroxypterocarpan Pterocarpan_core->Hydroxy_Pterocarpan P450 (e.g., D6aH) Pterocarpadiol_C This compound (6a,11b-Dihydroxypterocarpan) Hydroxy_Pterocarpan->Pterocarpadiol_C P450 (putative) PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate (B1238496) 4-Hydroxylase FourCL 4CL: 4-Coumarate:CoA Ligase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase IFS IFS: Isoflavone Synthase I2H I2'H: Isoflavone 2'-Hydroxylase IFR IFR: Isoflavone Reductase VR VR: Vestitone Reductase PTS PTS: Pterocarpan Synthase D6aH D6aH: Dihydroxypterocarpan 6a-Hydroxylase

Caption: Proposed biosynthetic pathway of this compound in Derris robusta.

Formation of the Isoflavonoid Precursor

The biosynthesis initiates from the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are involved in this initial phase.

The first committed step in isoflavonoid biosynthesis is the formation of a chalcone, catalyzed by chalcone synthase (CHS) . This is followed by the action of chalcone isomerase (CHI) and isoflavone synthase (IFS) , a key cytochrome P450 enzyme, to produce the isoflavone scaffold. Subsequent reduction steps catalyzed by isoflavone reductase (IFR) and vestitone reductase (VR) lead to the formation of a 2'-hydroxyisoflavanol intermediate, such as 7,2'-dihydroxy-4'-methoxyisoflavanol.

Pterocarpan Ring Formation

The final ring closure to form the characteristic tetracyclic pterocarpan structure is catalyzed by pterocarpan synthase (PTS) , an enzyme identified as a dirigent domain-containing protein with isoflavanol dehydratase activity. This crucial step establishes the stereochemistry of the pterocarpan core. Depending on the specific isoflavone precursor, different pterocarpans, such as medicarpin (B1676140) or maackiain, are formed.

Hydroxylation to this compound (Putative)

The final steps in the biosynthesis of this compound involve two hydroxylation events at the 6a and 11b positions of the pterocarpan skeleton. These reactions are likely catalyzed by cytochrome P450 monooxygenases (P450s), which are well-known for their role in the oxidative modification of secondary metabolites.

  • 6a-Hydroxylation: A likely candidate for this step is an enzyme homologous to the dihydroxypterocarpan 6a-hydroxylase (D6aH) , a cytochrome P450 enzyme (CYP93A1) that has been characterized in soybean. This enzyme is known to specifically catalyze the hydroxylation of the 6a position of dihydroxypterocarpan.

  • 11b-Hydroxylation: The enzyme responsible for the 11b-hydroxylation of the pterocarpan core in Derris robusta has not yet been identified. It is hypothesized to be another specific cytochrome P450 monooxygenase. The identification and characterization of this enzyme would be a significant advancement in understanding the biosynthesis of this rare class of compounds.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Derris robusta. However, data from related pathways in other species can provide a reference point for future studies. The following table summarizes representative quantitative data for key enzyme types in pterocarpan biosynthesis.

Enzyme ClassRepresentative EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Isoflavone ReductaseIFRMedicago sativa2'-Hydroxyformononetin1.50.23
Pterocarpan SynthaseGePTS1Glycyrrhiza echinata(3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol18.20.17
Dihydroxypterocarpan 6a-HydroxylaseCYP93A1Glycine max(-)-3,9-Dihydroxypterocarpan~5N/A

Note: N/A indicates that the data was not available in the cited literature. This table is intended to be illustrative of the types of quantitative data that are valuable for characterizing biosynthetic pathways.

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is adapted from the published method for the isolation of Pterocarpadiols A-D from the twigs and leaves of Derris robusta.

Workflow for Isolation of this compound

Isolation_Workflow Plant_Material Air-dried and powdered twigs and leaves of D. robusta Extraction Extraction with 95% EtOH at room temperature Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica (B1680970) Gel Column Chromatography (Petroleum Ether/Acetone gradient) Crude_Extract->Silica_Gel_CC Fractions Fractions A-I Silica_Gel_CC->Fractions Fraction_F Fraction F (eluted with PE/acetone 1:1) Fractions->Fraction_F Sephadex_LH20 Sephadex LH-20 Column Chromatography (CHCl3/MeOH 1:1) Fraction_F->Sephadex_LH20 Subfractions Subfractions F1-F4 Sephadex_LH20->Subfractions Subfraction_F3 Subfraction F3 Subfractions->Subfraction_F3 Prep_TLC Preparative TLC (PE/acetone 3:2) Subfraction_F3->Prep_TLC Pterocarpadiol_C This compound Prep_TLC->Pterocarpadiol_C

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction:

    • Air-dry and powder the twigs and leaves of Derris robusta.

    • Extract the powdered plant material (e.g., 12.0 kg) with 95% ethanol (B145695) at room temperature.

    • Remove the solvent under reduced pressure to obtain the crude extract (e.g., ~870 g).

  • Initial Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute successively with a petroleum ether (PE)/acetone gradient, followed by methanol, to yield multiple fractions (e.g., Fractions A-I).

  • Purification of Target Fraction:

    • The fraction containing this compound (e.g., Fraction F, eluted with PE/acetone 1:1) is further purified.

    • Apply Fraction F to a Sephadex LH-20 column and elute with a suitable solvent system (e.g., CHCl3/MeOH 1:1) to obtain subfractions (e.g., F1-F4).

  • Final Isolation:

    • The subfraction containing this compound (e.g., F3) is subjected to preparative thin-layer chromatography (TLC) using a solvent system such as PE/acetone (3:2) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound should be confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Characterization of Putative Hydroxylases

The following is a general protocol for the identification and characterization of the cytochrome P450 enzymes potentially involved in the 6a- and 11b-hydroxylation of the pterocarpan core.

Workflow for Hydroxylase Characterization

Hydroxylase_Characterization RNA_Extraction RNA extraction from elicitor-treated D. robusta tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Cloning of candidate P450 genes (e.g., via homology-based PCR) cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous expression in yeast (e.g., S. cerevisiae) or E. coli Gene_Cloning->Heterologous_Expression Microsome_Isolation Isolation of microsomes containing the recombinant P450 Heterologous_Expression->Microsome_Isolation Enzyme_Assay In vitro enzyme assay with pterocarpan substrate, NADPH, and CPR Microsome_Isolation->Enzyme_Assay Product_Analysis Product analysis by HPLC and LC-MS Enzyme_Assay->Product_Analysis Kinetic_Analysis Enzyme kinetic analysis (K_m, V_max) Product_Analysis->Kinetic_Analysis

Caption: Workflow for the characterization of putative pterocarpan hydroxylases.

Detailed Methodology:

  • Candidate Gene Identification:

    • Extract total RNA from Derris robusta tissues where pterocarpan biosynthesis is active (e.g., elicited cell cultures or pathogen-infected leaves).

    • Synthesize cDNA.

    • Use degenerate primers designed from conserved regions of known isoflavonoid hydroxylases (e.g., CYP93A family) to amplify candidate P450 genes via PCR. Alternatively, perform transcriptomic analysis (RNA-seq) to identify upregulated P450 genes upon elicitation.

  • Heterologous Expression:

    • Clone the full-length cDNA of the candidate P450s into a suitable expression vector (e.g., a yeast expression vector).

    • Transform the expression construct into a host organism such as Saccharomyces cerevisiae that co-expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.

  • Enzyme Assays:

    • Prepare microsomes from the recombinant yeast cells.

    • Perform in vitro enzyme assays by incubating the microsomes with the pterocarpan precursor (e.g., medicarpin or maackiain) in the presence of NADPH.

    • Terminate the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Identification and Quantification:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated pterocarpan products by comparing their retention times and mass spectra with authentic standards (if available) or by structural elucidation.

    • For quantitative analysis, use a calibrated HPLC method to determine the amount of product formed and calculate enzyme activity.

  • Enzyme Kinetics:

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion and Future Directions

The biosynthesis of this compound in Derris robusta represents a fascinating example of the chemical diversity generated by the isoflavonoid pathway in legumes. While the core pathway leading to the pterocarpan skeleton is relatively well understood, the specific enzymes responsible for the final dihydroxylation steps in D. robusta remain to be elucidated. The identification and characterization of the putative 6a- and 11b-hydroxylases, likely belonging to the cytochrome P450 family, are key future research goals. The experimental protocols outlined in this guide provide a framework for achieving this. A complete understanding of the biosynthetic pathway of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up possibilities for its biotechnological production, enabling further investigation of its pharmacological potential.

References

Spectroscopic and Structural Elucidation of Pterocarpadiol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development professionals.

This compound has been isolated from the plant species Derris robusta, a member of the Fabaceae family.[1] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₄O₇.[2] The positive-ion HRESIMS showed an adduct ion at m/z 341.0620 [M+Na]⁺, which corresponds to the calculated value for C₁₆H₁₄O₇Na (341.0632).[3]

ParameterValue
Molecular FormulaC₁₆H₁₄O₇
Ionization ModeESI (positive)
m/z341.0620 [M+Na]⁺
Calculated m/z341.0632 for C₁₆H₁₄O₇Na
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆.[2] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
2.43td14.1, 4.5
1.93ddd14.1, 4.9, 2.8
2.65ddd16.0, 14.1, 4.9
45.22s
4.28d10.0
106.49s
11a4.44s
OCH₂O5.93, 5.94s, s
OH-11b6.27s

¹³C NMR Spectroscopic Data (DMSO-d₆)

Positionδc (ppm)Positionδc (ppm)
131.27156.0
238.38104.3
3195.09164.1
4107.51094.6
4a107.511a56.0
678.111b107.5
6a78.1OCH₂O101.5

Experimental Protocols

Extraction and Isolation

The isolation of this compound from Derris robusta involves a multi-step process:

  • Extraction : The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

  • Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Chromatography : The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the isolated compound was performed using the following spectroscopic methods:

  • NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

G cluster_0 Isolation cluster_1 Structure Elucidation A Plant Material (Derris robusta) B Extraction (95% EtOH) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Purified this compound F->G H HRESIMS G->H I 1D NMR (¹H, ¹³C) G->I J 2D NMR (COSY, HSQC, HMBC) G->J K Data Analysis & Structure Determination H->K I->K J->K L This compound Structure K->L Final Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Stereochemistry of Pterocarpadiol C: A Technical Guide to its cis-Fused Core

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, presents a unique stereochemical landscape centered around its characteristic cis-fused B/C ring junction.[1][2] This in-depth technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing the experimental methodologies and spectroscopic data that underpin its structural elucidation. This document is intended to serve as a critical resource for professionals in natural product chemistry, medicinal chemistry, and drug development.

Core Structural Features and Spectroscopic Data

This compound possesses the molecular formula C₁₆H₁₄O₇, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] The structure features a tetracyclic pterocarpan (B192222) skeleton with hydroxyl groups at the 6a and 11b positions, a distinctive feature within this class of isoflavonoids.[2] The structural elucidation was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and HRESIMS.[1]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained for this compound, recorded in DMSO-d₆.

Table 1: HRESIMS and Optical Rotation Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₄O₇
HRESIMS (m/z) [M+Na]⁺341.0620 (Calculated: 341.0632)
Optical Rotation [α]²³D-507.0 (c 0.2, MeOH)

Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
2.43td14.1, 4.5
1.93ddd14.1, 4.9, 2.8
2.65ddd16.0, 14.1, 4.9
45.22s
4.49d10.0
4.28d10.0
106.49s
11a4.44s
8,9-OCH₂O-5.94, 5.93s, s
6a-OH6.77s
11b-OH6.27s

Table 3: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

Positionδ (ppm)Type
131.0CH₂
228.5CH₂
3170.8C
4107.5CH
4a104.9C
668.9CH₂
6a78.1C
6b114.7C
7158.5C
8140.6C
9146.9C
1098.4CH
10a155.8C
11a89.9CH
11b91.9C
8,9-OCH₂O-101.4CH₂

Elucidation of the cis-Fused Stereochemistry

The relative stereochemistry of this compound, particularly the cis-fusion of the B and C rings, was unequivocally established through Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments. This technique identifies protons that are close in space, providing crucial insights into the three-dimensional structure of the molecule.

Key ROESY Correlations

The determination of the cis-fusion hinges on the observation of key ROESY correlations between the protons of the hydroxyl groups at positions 6a and 11b, and the proton at position 11a. The presence of these through-space interactions indicates that these protons are on the same face of the molecule, confirming the cis relationship between the B and C rings.

cluster_PterocarpadiolC This compound Core 6a_OH 6a-OH 11b_OH 11b-OH 6a_OH->11b_OH Spatial Proximity H_11a H-11a 6a_OH->H_11a ROESY Correlation 11b_OH->H_11a ROESY Correlation

Key ROESY correlations in this compound.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.

Extraction and Isolation
  • Extraction: The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Further purification was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals of DMSO-d₆.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer to determine the accurate mass and molecular formula.

Workflow and Logic

The structural elucidation of this compound followed a logical progression from isolation to detailed spectroscopic analysis.

cluster_Isolation Isolation and Purification cluster_Elucidation Structure Elucidation cluster_Data Data Interpretation A Plant Material (Derris robusta) B Ethanol Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E Pure this compound D->E F HRESIMS E->F G 1D NMR (¹H, ¹³C) E->G H 2D NMR (COSY, HSQC, HMBC) E->H I ROESY E->I J Molecular Formula F->J K Functional Groups & Connectivity G->K H->K L Relative Stereochemistry (cis-fusion) I->L

Experimental workflow for this compound.

References

Pterocarpadiol C: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pterocarpadiol C in common laboratory solvents. Due to the limited publicly available physicochemical data for this rare 6a,11b-dihydroxypterocarpan, this document emphasizes a systematic approach to determining these critical parameters. Adherence to the protocols outlined herein will enable researchers to generate reliable data to support formulation development, bioactivity screening, and preclinical studies.

This compound, isolated from plants of the Derris genus, belongs to the pterocarpan (B192222) class of isoflavonoids.[1] Like many hydrophobic polyphenolic compounds, this compound is anticipated to have poor aqueous solubility, a significant challenge for achieving adequate bioavailability in in vivo studies.[2] A thorough understanding of its solubility and stability is therefore paramount for advancing its research and development.

Section 1: Solubility of this compound

A precise understanding of a compound's solubility in various solvents is fundamental for the design of analytical methods, formulation development, and in vitro assays.

Qualitative Solubility Profile

Based on available technical data sheets, this compound is soluble in a range of organic solvents. This qualitative information provides a starting point for solvent selection in experimental protocols.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Table 1: Qualitative Solubility of this compound in Common Organic Solvents.

Quantitative Solubility Determination

To date, specific quantitative solubility data for this compound in common laboratory solvents has not been widely published. Researchers are encouraged to determine this data empirically. The following table provides a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Phosphate-Buffered Saline (pH 7.4)25HPLC-UV
Ethanol25HPLC-UV
Methanol (B129727)25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV
Propylene Glycol (PG)25HPLC-UV

Table 2: Template for Quantitative Solubility Data of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the quantitative solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 or 0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the tube.

    • Vigorously vortex the mixture for 1-2 minutes.

    • Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant with an appropriate solvent compatible with the HPLC mobile phase.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method. A standard calibration curve of this compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the quantified concentration by the dilution factor.

The following diagram illustrates the workflow for determining the solubility of this compound.

G Solubility Determination Workflow for this compound cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 proc1 Centrifuge to pellet excess solid prep2->proc1 proc2 Collect and filter supernatant proc1->proc2 ana1 Dilute filtered sample proc2->ana1 ana2 Quantify using HPLC-UV ana1->ana2 res1 Calculate Solubility (mg/mL) ana2->res1

Solubility Determination Workflow

Section 2: Stability of this compound

Assessing the chemical stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of experimental results. Stability-indicating methods are essential for distinguishing the intact compound from its degradation products.

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including:

  • pH: Hydrolysis can occur at acidic or basic pH.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of developing and validating a stability-indicating analytical method.[3][4] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.[4] The goal is to generate potential degradation products and ensure the analytical method can effectively separate them from the parent compound. The International Conference on Harmonisation (ICH) guidelines recommend stress conditions such as acid/base hydrolysis, oxidation, and photolysis.

Template for Stability Data

The following table can be used to document the stability of this compound under various stress conditions.

Stress ConditionTime (hours)Temperature (°C)% this compound RemainingObservations (e.g., new peaks in chromatogram)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂2425
Heat (Solid State)4880
Photostability (UV/Vis)2425

Table 3: Template for Forced Degradation Stability Data of this compound.

Experimental Protocol for a Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at an elevated temperature.

    • Withdraw samples at specified time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Store both a solid sample and a solution of this compound in a temperature-controlled oven (e.g., 80°C).

    • Analyze samples at specified time points.

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze samples at specified time points. A control sample should be kept in the dark.

  • HPLC Analysis:

    • Analyze all stressed samples using an HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks. A gradient elution method is often required.

    • Peak purity analysis using a PDA detector is recommended to ensure the parent peak is not co-eluting with any degradants.

The following diagram illustrates a general workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) ana1 Sample at time points stress1->ana1 stress2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress2->ana1 stress3 Oxidation (e.g., 3% H₂O₂) stress3->ana1 stress4 Thermal (e.g., 80°C) stress4->ana1 stress5 Photolytic (UV/Vis Light) stress5->ana1 ana2 Analyze via Stability-Indicating HPLC Method ana1->ana2 eval1 Assess Peak Purity ana2->eval1 eval2 Quantify Degradation eval1->eval2 eval3 Identify Degradation Products eval2->eval3 start This compound Stock Solution start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Forced Degradation Study Workflow

Section 3: Signaling Pathways

While the specific mechanism of action for this compound is not yet fully characterized, compounds from the pterocarpan class are known for a variety of biological activities, including anti-inflammatory properties. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by pterocarpans.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_output Cellular Response stim LPS / Cytokines receptor TLR4 / Receptor stim->receptor adaptor MyD88 / TRAF6 receptor->adaptor kinase IKK Complex adaptor->kinase inhibitor IκBα kinase->inhibitor phosphorylates nfkb NF-κB (p65/p50) inhibitor->nfkb translocation NF-κB Translocation nfkb->translocation transcription Gene Transcription translocation->transcription response Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->response pterocarpadiol This compound (Hypothetical) pterocarpadiol->kinase Inhibits

Hypothetical Anti-inflammatory Signaling Pathway

By following the methodologies outlined in this guide, researchers can systematically characterize the solubility and stability of this compound, paving the way for its further investigation and potential development as a therapeutic agent.

References

Pterocarpadiol C: A Potential Chemotaxonomic Marker for Botanical Drug Raw Material Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan, as a chemotaxonomic marker for the identification and authentication of plant-based raw materials. As the demand for natural products in drug discovery and development continues to rise, robust and reliable methods for quality control and species verification are paramount. Chemotaxonomy, the classification of plants based on their chemical constituents, offers a powerful tool to meet this need. This document provides a comprehensive overview of the natural sources, isolation protocols, and analytical methods for this compound, alongside a discussion of its significance in the chemotaxonomic classification of relevant plant genera.

Natural Occurrence and Distribution

This compound has been isolated from the twigs and leaves of Derris robusta (also known as Brachypterum robustum), a plant species belonging to the Fabaceae family.[1][2] The distribution of this compound appears to be limited, suggesting its potential as a specific chemical marker. While the genus Pterocarpus is rich in other pterocarpans and isoflavonoids, the presence of the rare 6a,11b-dihydroxypterocarpan scaffold of this compound and its analogues could be a distinguishing characteristic at the species or sectional level.[3][4][5] Further investigation into other species within the Derris and Pterocarpus genera is warranted to fully elucidate its distribution and chemotaxonomic utility.

Table 1: Natural Source and Extraction Yield of this compound

ParameterDescriptionReference
Species Derris robusta
Family Fabaceae
Plant Part Twigs and Leaves
Initial Plant Material Mass 12.0 kg (air-dried and powdered)
Crude Extract Yield Approximately 870 g
Isolated this compound Yield 0.01 - 0.1% (w/w) from starting plant material (generalized)

Experimental Protocols

The isolation and identification of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction

The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of phytochemicals.

Table 2: Extraction Parameters for this compound from Derris robusta

ParameterValue/DescriptionReference
Plant Material Air-dried and powdered twigs and leaves of D. robusta
Extraction Solvent 95% Ethanol (EtOH)
Extraction Method Maceration at room temperature
Solvent Removal Under reduced pressure
Chromatographic Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to separate and purify this compound.

Table 3: Chromatographic Purification of this compound

StepMethodStationary PhaseMobile Phase/EluentReference
Initial Fractionation Column ChromatographySilica gelGradient of chloroform-methanol
Further Purification Repeated Column ChromatographySilica gel, Sephadex LH-20Not specified
Final Purification Preparative Thin-Layer Chromatography (prep-TLC)Not specifiedNot specified
Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Table 4: Spectroscopic Methods for the Characterization of this compound

TechniqueInstrumentationPurposeReference
Nuclear Magnetic Resonance (NMR) Bruker spectrometer¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) for determining the chemical structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Not specifiedTo determine the molecular formula.

Visualizing the Workflow and Chemotaxonomic Logic

The following diagrams illustrate the experimental workflow for isolating this compound and the logical framework for its application as a chemotaxonomic marker.

Extraction_and_Isolation_Workflow PlantMaterial Air-dried and powdered twigs and leaves of Derris robusta Extraction Maceration with 95% Ethanol at room temperature PlantMaterial->Extraction Concentration Solvent removal under reduced pressure Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Suspension in water and partitioning with petroleum ether, ethyl acetate, and n-butanol CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography1 Column Chromatography (Silica gel, Chloroform-Methanol gradient) EtOAcFraction->ColumnChromatography1 FurtherPurification Repeated Column Chromatography (Silica gel, Sephadex LH-20) ColumnChromatography1->FurtherPurification PrepTLC Preparative TLC FurtherPurification->PrepTLC PureCompound Pure this compound PrepTLC->PureCompound Characterization Structural Elucidation (NMR, HRESIMS) PureCompound->Characterization

Caption: Experimental workflow for the extraction and isolation of this compound.

Chemotaxonomic_Marker_Logic PlantKingdom Plant Kingdom Fabaceae Family: Fabaceae PlantKingdom->Fabaceae Pterocarpus Genus: Pterocarpus Fabaceae->Pterocarpus Derris Genus: Derris Fabaceae->Derris OtherGenera Other Related Genera Fabaceae->OtherGenera DerrisRobusta Species: Derris robusta Derris->DerrisRobusta PterocarpadiolC Presence of This compound DerrisRobusta->PterocarpadiolC ChemotaxonomicSignificance Potential Chemotaxonomic Marker for Species/Sectional Level Identification PterocarpadiolC->ChemotaxonomicSignificance Generalized_Pterocarpan_Signaling Pterocarpans Pterocarpans (e.g., this compound) Receptor Receptor Pterocarpans->Receptor Interaction CellMembrane Cell Membrane SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory, Antifungal) GeneExpression->BiologicalResponse

References

The Untapped Potential of 6a,11b-Dihydroxypterocarpans: A Literature Review of Their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, primarily produced by plants of the Leguminosae family, where they often function as phytoalexins in defense against pathogens.[1][2] Their characteristic tetracyclic ring structure forms the basis for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A rare subclass of these compounds, the 6a,11b-dihydroxypterocarpans, remains largely unexplored. This technical guide provides a comprehensive literature review of the known bioactivities of this specific subclass and structurally related pterocarpans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific bioactivity data for recently identified 6a,11b-dihydroxypterocarpans like pterocarpadiols A–D is currently limited in published literature, this review consolidates available information to highlight the therapeutic potential of this chemical scaffold and guide future research.[3]

Anticancer Activity

Several pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Data
CompoundCancer Cell LineIC50 (µM)Reference
Crotafuran ARAW 264.7 (Macrophage)23.0 ± 1.0
Crotafuran BRAW 264.7 (Macrophage)19.0 ± 0.2
Crotafuran BN9 (Microglial)9.4 ± 0.9
Pterocarpanquinone LQB-118Various Leukemia & MelanomaµM range
2,3,9-trimethoxypterocarpanBreast Cancer Cell LinesPotent Activity
Derrubone-64.2 (α-glucosidase inhibition)
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6a,11b-dihydroxypterocarpans) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plate is incubated for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

Pterocarpans, such as medicarpin (B1676140), have been shown to modulate several signaling pathways implicated in cancer progression.

Caption: Signaling pathways modulated by medicarpin in cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Pterocarpans have been investigated for their potential to mitigate inflammatory responses.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for selected pterocarpans in various in-vitro anti-inflammatory assays.

CompoundAssayCell LineIC50 (µM)Reference
Crotafuran ANO Production InhibitionRAW 264.723.0 ± 1.0
Crotafuran BNO Production InhibitionRAW 264.719.0 ± 0.2
Crotafuran BNO Production InhibitionN9 Microglial9.4 ± 0.9
ApigeninNO Production InhibitionRAW 264.710.7 ± 0.1
2'-hydroxygenisteinβ-glucuronidase/lysozyme releaseRat Neutrophils5.9 ± 1.4 / 9.7 ± 3.5
Daidzeinβ-glucuronidase/lysozyme releaseRat Neutrophils26.3 ± 5.5 / 13.7 ± 2.6
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways in Anti-inflammatory Activity

Pterocarpans can exert their anti-inflammatory effects by modulating key signaling pathways such as the NRF2 pathway.

anti_inflammatory_pathway cluster_medicarpin_nrf2 Medicarpin and NRF2 Pathway Medicarpin Medicarpin Keap1 Keap1 Medicarpin->Keap1 inhibits degradation of NRF2 by Nrf2 NRF2 Keap1->Nrf2 promotes degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Inflammation_Reduction Reduction of Inflammation Antioxidant_Genes->Inflammation_Reduction leads to

Caption: Medicarpin's activation of the NRF2 antioxidant pathway.

Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties, which have been demonstrated against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pterocarpans against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Erybraedin AStreptococcus mutans0.78 - 1.56
Erythrabyssin IIStreptococcus mutans0.78 - 1.56
Erystagallin AStaphylococcus aureus0.78 - 1.56
ErycristagallinS. aureus (MRSA & VRSA)0.39 - 1.56
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compound. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Experimental Workflow for Bioactivity Screening

The general workflow for screening and characterizing the bioactivity of novel compounds like 6a,11b-dihydroxypterocarpans is a multi-step process.

experimental_workflow Start Start: Compound Isolation/Synthesis Screening Initial Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: General experimental workflow for drug discovery.

Conclusion and Future Perspectives

The 6a,11b-dihydroxypterocarpan scaffold represents a promising but underexplored area of natural product research. While direct bioactivity data for compounds like pterocarpadiols A-D are yet to be established, the significant anticancer, anti-inflammatory, and antimicrobial activities of structurally related pterocarpans strongly suggest their potential as therapeutic leads. Future research should focus on the systematic evaluation of the bioactivity of known and novel 6a,11b-dihydroxypterocarpans. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for advancing these compounds through the drug discovery pipeline. The synthesis of derivatives to establish structure-activity relationships will also be a vital step in optimizing their therapeutic potential. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Preliminary In-vitro Screening of Pterocarpadiol C's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature reveals a significant absence of studies directly investigating the biological activity of Pterocarpadiol C.[1] This document, therefore, serves as a speculative framework to guide future research by consolidating information on its chemical class (pterocarpans) and the plant from which it was isolated (Derris robusta). The experimental protocols and potential signaling pathways are presented as a roadmap for the preliminary in-vitro screening of this novel compound.

Introduction to this compound

This compound is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta.[1] Its unique structure was identified through extensive spectroscopic analysis.[1] While direct pharmacological data is unavailable, the broader pterocarpan (B192222) class of compounds is recognized for a variety of biological activities, primarily anti-inflammatory properties.[1] Furthermore, crude extracts of Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial activities, suggesting a potential range of therapeutic effects for its isolated constituents like this compound.[1]

Potential Therapeutic Applications Based on Related Compounds

Given the lack of direct data on this compound, this section explores the known bioactivities of related pterocarpans and extracts from Derris robusta to hypothesize its therapeutic potential.

Anti-Inflammatory Potential

Pterocarpans are noted for their anti-inflammatory capabilities, often attributed to the modulation of inflammatory signaling pathways. While the specific pathways affected by this compound are unknown, a generalized representation of a relevant inflammatory signaling pathway is depicted below. For instance, glyceollins, a type of pterocarpan, have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators in macrophage cell lines.

Anticancer Potential

Several pterocarpans have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. For example, medicarpin (B1676140) has shown notable activity in lung and leukemia cancer models. The proposed mechanism for some pterocarpans involves the induction of apoptosis through the intrinsic mitochondrial pathway and modulation of cell survival pathways like PI3K/AKT. Methanolic extracts of Derris robusta leaves have also shown significant cytotoxic effects in brine shrimp lethality assays, indicating the presence of compounds with anticancer potential.

Antioxidant Potential

Extracts from Derris robusta have exhibited antioxidant properties in DPPH free radical scavenging assays. This suggests that this compound may also possess antioxidant activity, a common feature of phenolic compounds like pterocarpans.

Data from Related Pterocarpans and Derris robusta Extracts

The following tables summarize quantitative data from studies on compounds structurally related to this compound and extracts from its source plant. This information can serve as a benchmark for future in-vitro studies on this compound.

Compound/Extract Assay Cell Line/Model Result (IC50 or Activity) Reference
MedicarpinCytotoxicityLung Cancer CellsData not specified
MedicarpinApoptosis InductionLeukemia Cancer CellsData not specified
GlyceollinsAnti-inflammatoryMacrophage Cell LinesPotent inhibition of inflammatory mediators
Derris robusta Leaf ExtractCytotoxicityBrine Shrimp LethalitySignificant cytotoxic effects
Derris robusta Leaf ExtractAntioxidantDPPH Radical ScavengingAntioxidant potential observed
Derris robusta Leaf ExtractThrombolytic ActivityIn-vitro clot lysisThrombolytic properties exhibited
Derris robusta Leaf ExtractAntimicrobial ActivityNot specifiedAntimicrobial properties exhibited

Proposed Experimental Protocols for In-vitro Screening

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of a compound on cell proliferation and is a primary screening tool for anticancer activity.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity Assays

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in ethanol)

  • Ethanol (B145695)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Prepare various concentrations of this compound in ethanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

Objective: To assess the ability of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol

  • Trolox (positive control)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of this compound at various concentrations to 1 mL of the diluted ABTS solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plate

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate hypothetical signaling pathways and a generalized experimental workflow for screening this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation Compound Isolation\n(this compound) Compound Isolation (this compound) In-vitro Cytotoxicity\n(MTT Assay) In-vitro Cytotoxicity (MTT Assay) Compound Isolation\n(this compound)->In-vitro Cytotoxicity\n(MTT Assay) Lead Identification Apoptosis Assays\n(Annexin V, Caspase Activity) Apoptosis Assays (Annexin V, Caspase Activity) In-vitro Cytotoxicity\n(MTT Assay)->Apoptosis Assays\n(Annexin V, Caspase Activity) Cell Cycle Analysis Cell Cycle Analysis In-vitro Cytotoxicity\n(MTT Assay)->Cell Cycle Analysis Antioxidant Assays\n(DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays\n(NO Inhibition) Anti-inflammatory Assays (NO Inhibition) Western Blot\n(Signaling Proteins) Western Blot (Signaling Proteins) Apoptosis Assays\n(Annexin V, Caspase Activity)->Western Blot\n(Signaling Proteins) Cell Cycle Analysis->Western Blot\n(Signaling Proteins) In-vivo Animal Models In-vivo Animal Models Western Blot\n(Signaling Proteins)->In-vivo Animal Models Pharmacokinetics Pharmacokinetics In-vivo Animal Models->Pharmacokinetics Toxicology Studies Toxicology Studies In-vivo Animal Models->Toxicology Studies

Caption: Generalized workflow for evaluating the therapeutic potential of this compound.

G Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus\n(e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF-κB Activation->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS) This compound\n(Hypothesized) This compound (Hypothesized) This compound\n(Hypothesized)->IKK Complex Inhibition This compound\n(Hypothesized)->NF-κB Activation Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

G This compound\n(Hypothesized) This compound (Hypothesized) PI3K/AKT Pathway PI3K/AKT Pathway This compound\n(Hypothesized)->PI3K/AKT Pathway Inhibition Mitochondrial Pathway Mitochondrial Pathway This compound\n(Hypothesized)->Mitochondrial Pathway Activation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Promotes Apoptosis Apoptosis Cell Survival->Apoptosis Inhibits Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Proposed anticancer signaling pathway for this compound.

Conclusion

While there is a clear absence of direct pharmacological data for this compound, the known activities of its chemical class and its source plant provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide offer a comprehensive framework for the initial in-vitro screening of this compound in the fields of oncology, inflammation, and antioxidant research. Such studies are crucial to unlocking the potential of this rare natural product.

References

Pterocarpadiol C: A Comprehensive Technical Guide on its Physical, Chemical, and Putative Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a subclass of isoflavonoids, that has been isolated from the twigs and leaves of Derris robusta.[1][2] Its unique structure, featuring hydroxyl groups at the 6a and 11b positions, distinguishes it within the pterocarpan (B192222) class.[2] This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to a notable absence of direct pharmacological studies on this compound, its potential biological activities are discussed in the context of its chemical class and the bioactivities of other compounds isolated from Derris robusta.[1] This guide also includes generalized experimental protocols that can be adapted for future investigation into the therapeutic potential of this compound.

Physical and Chemical Properties

The physical and chemical characteristics of this compound have been determined through extensive spectroscopic analysis.[1] While some specific physical properties like melting and boiling points are not yet documented, a significant amount of data regarding its molecular structure and solubility has been established.

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₁₄O₇HRESIMS
Molecular Weight 318.28 g/mol ---
Appearance Powder
Solubility Poor aqueous solubility. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.
Storage Store protected from air and light, refrigerated or frozen (2-8 °C).
Spectroscopic Data

The structural elucidation of this compound was accomplished using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₆H₁₄O₇.

  • Ionization Mode: ESI (positive)

  • m/z: 341.0620 [M+Na]⁺

  • Calculated m/z: 341.0632 for C₁₆H₁₄O₇Na

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR data were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Putative Biological Activities and Signaling Pathways

To date, there is a significant lack of published research on the specific biological activities of this compound. However, the broader class of pterocarpans is recognized for various pharmacological effects, primarily anti-inflammatory properties. Furthermore, other compounds isolated from Derris robusta have demonstrated a range of biological activities, suggesting potential avenues of investigation for this compound.

  • Potential Anti-Inflammatory Activity : Pterocarpans are known to possess anti-inflammatory potential, often attributed to the modulation of inflammatory signaling pathways.

  • Other Potential Activities based on Derris robusta Extracts :

    • Cytotoxic Activity : Methanolic extracts of Derris robusta leaves have shown significant cytotoxic effects.

    • Antioxidant Activity : These extracts have also demonstrated antioxidant potential.

    • Thrombolytic and Antimicrobial Activities : The leaf extracts exhibited thrombolytic and antimicrobial properties.

    • α-Glucosidase Inhibitory Activity : Several isoflavones from the twigs of Derris robusta have shown α-glucosidase inhibitory activity.

    • Antiviral Potential (In Silico) : Flavonoid compounds from the plant have been identified as potential coronavirus inhibitors through computational studies.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by pterocarpans like this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAP Kinase) Receptor->Signaling_Cascade NF_kappaB_Complex IκB-NF-κB Signaling_Cascade->NF_kappaB_Complex NF_kappaB NF-κB NF_kappaB_Complex->NF_kappaB IκB degradation Gene_Expression Gene Expression NF_kappaB->Gene_Expression Translocation Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Gene_Expression->Inflammatory_Mediators Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Pterocarpadiol_C Pterocarpadiol_C Pterocarpadiol_C->Signaling_Cascade Hypothetical Inhibition

Hypothetical anti-inflammatory signaling pathway for pterocarpans.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe generalized methodologies commonly used for the investigation of natural products. These can serve as a foundation for future studies on this compound.

Isolation and Structural Elucidation Workflow

The isolation of this compound from Derris robusta and the subsequent determination of its structure follow a standard workflow for natural product chemistry.

G Plant_Material Plant Material (Derris robusta twigs and leaves) Extraction Extraction (e.g., Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Petroleum ether, Ethyl acetate, n-butanol) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Partitioning->Column_Chromatography Purification Further Purification (Preparative TLC) Column_Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Spectroscopy Spectroscopic Analysis (NMR, HRESIMS) Structure_Elucidation->Spectroscopy

Workflow for the isolation and structural elucidation of this compound.

Methodology:

  • Extraction : The plant material is extracted with a suitable solvent such as ethanol.

  • Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography : The targeted fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel with a gradient elution system (e.g., chloroform-methanol).

  • Further Purification : Additional purification steps using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography are employed to isolate the pure compound.

  • Structural Elucidation : The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC, ROESY) and HRESIMS.

Protocol for Enhancing Bioavailability: Inclusion Complexation

Due to its poor aqueous solubility, enhancing the bioavailability of this compound is crucial for in vivo studies. One common method is the formation of an inclusion complex with cyclodextrins.

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)

  • Purified water

  • Stirrer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).

  • Stir the mixture at a controlled temperature for 24-48 hours to facilitate complex formation.

  • Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the inclusion complex.

  • Characterize the complex using techniques such as DSC, FTIR, or NMR to confirm its formation.

  • Determine the solubility and dissolution rate of the complex and compare it to the pure compound.

G Start Start Prepare_CD_Solution Prepare Aqueous Cyclodextrin Solution Start->Prepare_CD_Solution Add_Pterocarpadiol_C Add this compound (e.g., 1:1 molar ratio) Prepare_CD_Solution->Add_Pterocarpadiol_C Stir_Mixture Stir for 24-48h at controlled temperature Add_Pterocarpadiol_C->Stir_Mixture Lyophilize Lyophilize (Freeze-dry) the solution Stir_Mixture->Lyophilize Obtain_Complex Obtain Solid Inclusion Complex Powder Lyophilize->Obtain_Complex Characterize Characterize Complex (DSC, FTIR, NMR) Obtain_Complex->Characterize Analyze Determine Solubility and Dissolution Rate Characterize->Analyze End End Analyze->End

Workflow for preparing a this compound-cyclodextrin inclusion complex.

Conclusion and Future Directions

This compound is a structurally interesting natural product with well-defined chemical properties. However, there is a clear gap in the scientific literature regarding its biological activities and therapeutic potential. Based on the known anti-inflammatory properties of pterocarpans and the diverse bioactivities of other compounds from Derris robusta, this compound represents a promising candidate for future pharmacological screening. Future research should focus on comprehensive bioactivity screening against various cancer cell lines, inflammatory markers, and microbial strains to unlock the potential of this rare natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pterocarpadiol C from Pterocarpus Heartwood

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterocarpadiol C is a pterocarpan, a class of isoflavonoids recognized for a range of biological activities, including potential anti-inflammatory and antifungal properties. The heartwood of various Pterocarpus species, such as Pterocarpus marsupium and Pterocarpus santalinus, is a rich source of polyphenolic compounds.[1][2][3][4][5] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Pterocarpus heartwood, designed for researchers, scientists, and professionals in drug development. The methodology is based on established procedures for the extraction of pterocarpans and other phenolic compounds from plant materials.

Data Presentation

The following table summarizes the anticipated yields and purity at different stages of the extraction and purification process. These values are illustrative and can vary based on the specific species of Pterocarpus, the age and condition of the heartwood, and the precise experimental conditions employed.

ParameterValueNotes
Starting Material Dried and powdered Pterocarpus heartwood1 kg
Crude Extract Yield 5 - 15% (w/w)Following initial solvent extraction.
Fractionated Extract Yield (Ethyl Acetate) 1 - 5% (w/w)After liquid-liquid partitioning.
Isolated this compound Yield 0.01 - 0.05% (w/w)From the starting plant material, post-chromatography.
Purity of Final Compound >95%As determined by HPLC and NMR analysis.

Experimental Protocols

1. Plant Material Preparation

  • Collection and Authentication: Collect heartwood from a mature Pterocarpus tree. It is crucial to have the botanical identity of the plant material confirmed by a qualified taxonomist.

  • Drying: Air-dry the heartwood chips in a well-ventilated area, shielded from direct sunlight, until they are completely dry and brittle. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried heartwood into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area, facilitating more efficient solvent extraction.

2. Extraction

  • Solvent Selection: Ethanol (B145695) (95%) or methanol (B129727) are effective solvents for extracting phenolic compounds like pterocarpans from plant materials.

  • Soxhlet Extraction: For a thorough extraction, place the powdered heartwood (1 kg) into a large-capacity Soxhlet apparatus. Extract the material with 95% ethanol for 24-48 hours. This method ensures continuous extraction with fresh solvent, maximizing the yield.

  • Filtration and Concentration: After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove any solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning)

  • Procedure:

    • Suspend the crude extract in a 9:1 mixture of water and methanol (v/v).

    • Perform successive extractions with an equal volume of n-hexane to eliminate nonpolar constituents such as fats and waxes. The n-hexane fraction should be discarded.

    • Subsequently, extract the aqueous methanol phase with an equal volume of ethyl acetate (B1210297). Pterocarpans are typically enriched in the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the fractionated extract.

4. Chromatographic Purification

  • Column Chromatography (Silica Gel):

    • Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel (60-120 mesh) as the stationary phase.

    • Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions of a suitable volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and a UV detector.

    • Pool the fractions that contain the compound of interest based on the TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the pooled fractions to column chromatography using Sephadex LH-20.

    • Elute the column with methanol. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For the final purification step to achieve high purity, use preparative HPLC.

    • A C18 column is typically employed with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound.

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

5. Structure Elucidation

The identity and structure of the isolated this compound can be confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Experimental Workflow Diagram

Extraction_Workflow Start Pterocarpus Heartwood Grinding Grinding Start->Grinding Extraction Soxhlet Extraction (95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, Water/Methanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromo1 Silica Gel Column Chromatography (Chloroform:Methanol Gradient) EtOAc_Fraction->Column_Chromo1 Sephadex_Chromo Sephadex LH-20 Chromatography (Methanol) Column_Chromo1->Sephadex_Chromo Prep_HPLC Preparative HPLC (C18 Column, Methanol/Water Gradient) Sephadex_Chromo->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

References

Application Notes and Protocols: A Strategic Approach to the Total Synthesis of Pterocarpadiol C and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed strategic guide for the total synthesis of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan, and its analogs. While a specific total synthesis of this compound has not been extensively documented in peer-reviewed literature, this guide outlines a plausible and robust synthetic route based on well-established methodologies for the construction of the pterocarpan (B192222) scaffold.[1] The protocols and strategies detailed herein are intended to serve as a foundational resource for researchers engaged in the synthesis of this and structurally related compounds for further investigation into their therapeutic potential.

Pterocarpans are a class of isoflavonoids known for a variety of biological activities, including anti-inflammatory, cytotoxic, antioxidant, thrombolytic, and antimicrobial properties.[2][3] The synthesis of this compound and its analogs is a key step towards exploring their structure-activity relationships and elucidating their mechanisms of action.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the this compound tetracyclic core suggests a disconnection strategy that reveals a key isoflavanone (B1217009) intermediate. This intermediate can be constructed from commercially available substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives through a series of well-precedented transformations.[1]

G Pterocarpadiol_C This compound Isoflavanol Isoflavanol Intermediate Pterocarpadiol_C->Isoflavanol Acid-catalyzed Intramolecular Cyclization Isoflavanone Isoflavanone Intermediate Isoflavanol->Isoflavanone Asymmetric Transfer Hydrogenation Chalcone (B49325) Chalcone Intermediate Isoflavanone->Chalcone Intramolecular Cyclization Starting_Materials Substituted Acetophenone + Substituted Benzaldehyde Chalcone->Starting_Materials Aldol Condensation

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The forward synthesis involves a four-step sequence commencing with an Aldol condensation to form a chalcone, followed by an intramolecular cyclization to the corresponding isoflavanone. A crucial asymmetric transfer hydrogenation establishes the required stereochemistry, and a final acid-catalyzed intramolecular cyclization yields the pterocarpan core.

G Start Starting Materials Step1 Step 1: Aldol Condensation Start->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Step3 Step 3: Asymmetric Transfer Hydrogenation Step2->Step3 Step4 Step 4: Acid-catalyzed Intramolecular Cyclization Step3->Step4 End This compound Step4->End

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each key transformation in the synthesis of this compound, based on analogous reactions in pterocarpan synthesis.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Aldol CondensationSubstituted Acetophenone & BenzaldehydeChalconeKOH, Ethanol85-95
2Intramolecular CyclizationChalconeIsoflavanoneSodium Acetate (B1210297), Methanol (B129727)70-85
3Asymmetric Transfer HydrogenationIsoflavanoneIsoflavanol(S,S)-Ts-DENEB, HCOOH/NEt₃80-95
4Acid-catalyzed Intramolecular CyclizationIsoflavanolThis compoundTrifluoroacetic Acid, DCM60-75

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

This procedure details the base-catalyzed Aldol condensation to form the chalcone backbone.[1]

  • Materials:

  • Protocol:

    • To a solution of 2'-hydroxy-4'-methoxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde in ethanol, add the 50% aqueous potassium hydroxide solution.

    • Stir the reaction mixture vigorously at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully acidify the mixture with dilute HCl to precipitate the chalcone product.

    • Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield the pure chalcone.

Step 2: Intramolecular Cyclization to the Isoflavanone

This protocol describes the cyclization of the chalcone to form the isoflavanone ring system.

  • Materials:

    • Chalcone intermediate (1.0 eq)

    • Sodium acetate (2.0 eq)

    • Methanol

    • Silica (B1680970) gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Protocol:

    • Dissolve the chalcone in methanol and add sodium acetate.

    • Reflux the mixture for 24 hours, monitoring by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the isoflavanone.

Step 3: Asymmetric Transfer Hydrogenation

This key step establishes the stereochemistry of the pterocarpan core.

  • Materials:

    • Isoflavanone (1.0 eq)

    • Ruthenium catalyst (e.g., (S,S)-Ts-DENEB, 0.01 eq)

    • Formic acid and triethylamine (B128534) (5:2 mixture)

    • Ethyl acetate

    • Deionized water

    • Sodium sulfate

  • Protocol:

    • In an inert atmosphere glovebox, add the isoflavanone and the ruthenium catalyst to a solution of formic acid and triethylamine.

    • Stir the reaction at 40 °C for 16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the desired isoflavanol.

Step 4: Acid-Catalyzed Intramolecular Cyclization

The final step involves the formation of the tetracyclic pterocarpan skeleton.

  • Materials:

    • Isoflavanol (1.0 eq)

    • Dichloromethane (B109758) (DCM)

    • Trifluoroacetic acid (TFA, 2.0 eq)

    • Saturated sodium bicarbonate solution

  • Protocol:

    • Dissolve the isoflavanol in dichloromethane and cool the solution to 0 °C.

    • Add trifluoroacetic acid dropwise.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Neutralize the reaction carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography to obtain this compound.

Potential Signaling Pathway Modulation

While the specific molecular targets of this compound are yet to be elucidated, pterocarpans are known to modulate inflammatory signaling pathways. A hypothetical pathway that could be investigated involves the inhibition of pro-inflammatory cytokine production.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Activates Pterocarpadiol_C This compound Pterocarpadiol_C->NF_kB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Production

Caption: Hypothetical anti-inflammatory signaling pathway.

This document provides a comprehensive overview and detailed protocols for a strategic approach to the total synthesis of this compound and its analogs. The successful synthesis of these compounds will enable further investigation into their biological activities and potential as therapeutic agents.

References

Application of Pterocarpadiol C in α-Glucosidase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C, a 6a,11b-dihydroxypterocarpan isolated from plants such as Derris robusta, belongs to the pterocarpan (B192222) class of isoflavonoids. While the pterocarpan class is noted for a variety of biological activities, including anti-inflammatory properties, specific quantitative data on the α-glucosidase inhibitory activity of this compound remains to be detailed in primary scientific literature. However, its evaluation for α-glucosidase inhibition has been noted, suggesting its potential as a therapeutic agent for managing type 2 diabetes. α-Glucosidase is a crucial intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] The inhibition of this enzyme can delay carbohydrate digestion and absorption, which in turn reduces the postprandial blood glucose levels.[1] This application note provides a comprehensive protocol for evaluating the α-glucosidase inhibitory potential of this compound, based on established methodologies for natural product screening.

Data Presentation

Although specific inhibitory data for this compound is not yet published, the following table summarizes the α-glucosidase inhibitory activity of other compounds isolated from the Pterocarpus genus and a related isoflavone (B191592) from Derris robusta to provide a comparative context.

Compound/Extract Source IC50 Value Reference Standard (Acarbose) IC50
DerruboneDerris robusta64.2 µMNot specified in the provided context
LupeolPterocarpus indicus37.2 µM526 µM
ClycosinPterocarpus indicus39.8 µM526 µM
Pterocarpus erinaceus root extractPterocarpus erinaceus31.2 ± 0.1 µg/mL22.0 ± 0.5 µg/mL
Compound 7 from P. erinaceusPterocarpus erinaceus39.5 ± 1.2 µg/mL22.0 ± 0.5 µg/mL
Compound 8 from P. erinaceusPterocarpus erinaceus40.9 ± 1.3 µg/mL22.0 ± 0.5 µg/mL
2,3-Epoxyprocyanidin C1 from P. erinaceusPterocarpus erinaceus41.6 ± 1.0 µg/mL22.0 ± 0.5 µg/mL

Experimental Protocols

The following protocols are detailed methodologies for conducting key experiments to determine the α-glucosidase inhibitory activity of this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay is a common, reliable, and efficient method for screening potential α-glucosidase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The yellow color of p-nitrophenol can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution with phosphate buffer to achieve a range of test concentrations.

    • Prepare a stock solution of acarbose in a similar manner to serve as the positive control.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the this compound solution at various concentrations to the wells.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for another 15 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Controls:

    • Blank: 100 µL of phosphate buffer and 50 µL of pNPG.

    • Negative Control: 50 µL of phosphate buffer, 50 µL of α-glucosidase solution, and 50 µL of pNPG.

    • Positive Control: 50 µL of acarbose solution, 50 µL of α-glucosidase solution, and 50 µL of pNPG.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.

Objective: To determine the mode of α-glucosidase inhibition by this compound.

Procedure:

  • The α-glucosidase activity is measured in the presence of a fixed concentration of this compound and varying concentrations of the substrate (pNPG).

  • The initial reaction velocities are determined.

  • A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) is generated.

  • The mode of inhibition is determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway of α-Glucosidase Inhibition

G Carbohydrates Complex Carbohydrates (Starch, Sucrose) aGlucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->aGlucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) aGlucosidase->Monosaccharides Catalysis Bloodstream Bloodstream Absorption Monosaccharides->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia PterocarpadiolC This compound (Inhibitor) PterocarpadiolC->aGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay

G Start Start PrepareSolutions Prepare Solutions (this compound, Enzyme, Substrate) Start->PrepareSolutions Dispense Dispense Reagents into 96-well Plate PrepareSolutions->Dispense Incubate1 Pre-incubation (Enzyme + Inhibitor) Dispense->Incubate1 AddSubstrate Add Substrate (pNPG) Incubate1->AddSubstrate Incubate2 Incubation (Enzymatic Reaction) AddSubstrate->Incubate2 StopReaction Stop Reaction (Add Na2CO3) Incubate2->StopReaction MeasureAbs Measure Absorbance at 405 nm StopReaction->MeasureAbs Calculate Calculate % Inhibition and IC50 MeasureAbs->Calculate End End Calculate->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Logical Relationship in Enzyme Kinetics

G Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I Substrate Substrate (S) Inhibitor Inhibitor (I) Product Enzyme (E) + Product (P) ES->Product

Caption: Competitive inhibition model for α-glucosidase.

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of Pterocarpadiol C using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pterocarpans, a class of natural isoflavonoids, are recognized for their potential anti-inflammatory properties. Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta, represents a promising candidate for the development of new anti-inflammatory agents.[1][2] While specific pharmacological data for this compound is not yet available, its structural class suggests it may modulate key inflammatory signaling pathways.[1]

This document provides detailed protocols for a suite of cell-based assays designed to investigate the anti-inflammatory effects of this compound. These assays will enable researchers to assess its impact on the production of key inflammatory mediators and to elucidate its potential mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.[3][4] The murine macrophage cell line, RAW 264.7, will be utilized as a well-established in vitro model for inflammation, stimulated by lipopolysaccharide (LPS) to mimic an inflammatory response.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the anti-inflammatory properties of this compound, from initial cytotoxicity assessment to the investigation of its effects on inflammatory mediators and signaling pathways.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Anti-inflammatory Activity Screening cluster_2 Phase 3: Mechanism of Action Studies A RAW 264.7 Cell Culture C Cell Viability Assay (MTT) A->C B This compound Preparation B->C D LPS-induced Inflammation Model C->D Determine non-toxic concentrations E Nitric Oxide (NO) Assay (Griess) D->E F PGE2, TNF-α, IL-6 Assays (ELISA) D->F G Western Blot Analysis F->G Investigate upstream signaling H NF-κB Pathway Activation (p65) G->H I MAPK Pathway Activation (p-p38) G->I G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65 p65 p50 p50 Nucleus Nucleus p65->Nucleus translocates p50->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Pterocarpadiol_C This compound Pterocarpadiol_C->IKK inhibits? p65_n p65 p65_n->Genes p50_n p50 p50_n->Genes G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Pterocarpadiol_C This compound Pterocarpadiol_C->MKK3_6 inhibits?

References

Application Notes and Protocols for Pterocarpadiol C in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, that has been isolated from the twigs and leaves of Derris robusta.[1][2][3][4] Pterocarpans are a class of isoflavonoids known for a variety of biological activities, including antifungal, anti-inflammatory, and antiplasmodial properties.[5] As interest in natural products for drug discovery continues to grow, the use of purified standards like this compound is essential for the accurate identification and quantification of this compound in plant extracts and other biological matrices. These application notes provide a detailed protocol for using this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₇
Molecular Weight318.28 g/mol
Natural SourceDerris robusta (twigs and leaves)
SolubilitySoluble in methanol, ethanol (B145695), acetonitrile, DMSO, chloroform, dichloromethane, and ethyl acetate (B1210297). Low solubility in water.
UV Absorbance MaximaPterocarpans typically exhibit UV absorbance maxima in the range of 280-310 nm.

Experimental Protocols

Extraction and Isolation of this compound from Derris robusta

The following protocol describes a generalized method for the extraction and isolation of this compound.

1.1. Plant Material Preparation

  • Air-dry the twigs and leaves of Derris robusta at room temperature, protected from direct sunlight.

  • Grind the dried plant material into a fine powder.

1.2. Extraction

  • Macerate the powdered plant material in 95% ethanol at room temperature.

  • Concentrate the resulting extract under reduced pressure to yield a crude residue.

1.3. Fractionation

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.

1.4. Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.

  • Further purify the this compound-containing fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried, powdered Derris robusta extraction Maceration with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract Yields partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel Enriched Fraction further_purification Further Purification (Sephadex LH-20, Prep-TLC) silica_gel->further_purification pure_compound Pure this compound further_purification->pure_compound cluster_nucleus Nucleus Pterocarpadiol_C This compound IKK IKK Complex Pterocarpadiol_C->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) Nucleus->Inflammatory_Genes activates transcription of

References

Investigating the Antioxidant and Free Radical Scavenging Activity of Pterocarpadiol C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a member of the pterocarpan (B192222) class of natural products, a group of compounds that have garnered scientific interest for their diverse bioactive properties. While direct pharmacological data on this compound is currently limited, the pterocarpan scaffold is associated with a range of biological activities, including anti-inflammatory and antioxidant effects. This document provides a set of standardized protocols for investigating the potential antioxidant and free radical scavenging activities of this compound.

Although quantitative data for this compound is not yet available, extracts from plants of the Pterocarpus genus, from which compounds like this compound are sourced, have demonstrated antioxidant properties in various assays. These observations suggest that this compound may be a promising candidate for antioxidant research.

The following sections detail the experimental procedures for key antioxidant assays, including the DPPH, ABTS, and superoxide (B77818) radical scavenging assays. These protocols are designed to provide a robust framework for researchers to assess the antioxidant capacity of this compound and similar compounds.

Principle of Free Radical Scavenging

Antioxidants exert their effects by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. This process typically involves the antioxidant molecule donating an electron or a hydrogen atom to the free radical, thereby stabilizing it and preventing it from reacting with other cellular components.

cluster_0 Free Radical Scavenging by an Antioxidant Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (e.g., RH) Free_Radical->Stable_Molecule Donates H• Antioxidant Antioxidant (e.g., AOH) Stable_Antioxidant_Radical Less Reactive Antioxidant Radical (e.g., AO•) Antioxidant->Stable_Antioxidant_Radical Becomes a stable radical

Caption: General mechanism of free radical scavenging by an antioxidant.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • This compound (or test compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[1] The solution should be freshly prepared and protected from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations. Prepare a similar concentration range for the positive control, ascorbic acid.

  • Assay Procedure:

    • Add a defined volume of the DPPH solution to each well of a 96-well plate.

    • Add an equal volume of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add the solvent used for the test compound instead of the compound itself.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

    Where:

    • Acontrol is the absorbance of the DPPH solution without the test compound.

    • Asample is the absorbance of the DPPH solution with the test compound.

    The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

cluster_1 DPPH Assay Workflow Prepare_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control in a 96-well plate Prepare_DPPH->Mix Prepare_Samples Prepare Serial Dilutions of This compound & Control Prepare_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound and serial dilutions. Prepare a similar concentration range for the positive control, Trolox.

  • Assay Procedure:

    • Add a large volume of the ABTS•+ working solution to each well of a 96-well plate.

    • Add a small volume of the different concentrations of the test compound or positive control to the wells.

    • Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

cluster_2 ABTS Assay Workflow Prepare_ABTS_Stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) Prepare_ABTS_Working Dilute to Working Solution (Absorbance ~0.7 at 734 nm) Prepare_ABTS_Stock->Prepare_ABTS_Working Mix Mix ABTS•+ Working Solution with Sample/Control in a 96-well plate Prepare_ABTS_Working->Mix Prepare_Samples Prepare Serial Dilutions of This compound & Control Prepare_Samples->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50/TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Superoxide Radical (O2•−) Scavenging Assay

This assay determines the ability of a compound to scavenge superoxide radicals, which are generated in a non-enzymatic system such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692), and the scavenging activity is measured by the decrease in formazan formation.

Materials:

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

  • NADH (Nicotinamide adenine (B156593) dinucleotide)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • This compound (or test compound)

  • Quercetin or Gallic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents: Prepare fresh solutions of NADH, NBT, and PMS in phosphate buffer.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound and serial dilutions in the appropriate solvent. Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, NADH solution, NBT solution, and the test compound or positive control to each well.

    • Initiate the reaction by adding the PMS solution to the mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the formazan product at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value can then be determined.

cluster_3 Superoxide Radical Scavenging Assay Workflow Prepare_Reagents Prepare NADH, NBT, and PMS Solutions Mix Mix Reagents with Sample/Control in a 96-well plate Prepare_Reagents->Mix Prepare_Samples Prepare Serial Dilutions of This compound & Control Prepare_Samples->Mix Initiate_Reaction Add PMS to start the reaction Mix->Initiate_Reaction Incubate Incubate at RT (e.g., 5 min) Initiate_Reaction->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the superoxide radical scavenging assay.

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity
Conc. 1
Conc. 2
Conc. 3
Conc. 4
IC50 (µg/mL)
Ascorbic Acid (Control)

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity
Conc. 1
Conc. 2
Conc. 3
Conc. 4
IC50 (µg/mL)
Trolox (Control)

Table 3: Superoxide Radical Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity
Conc. 1
Conc. 2
Conc. 3
Conc. 4
IC50 (µg/mL)
Quercetin (Control)

Conclusion

The protocols outlined in this document provide a comprehensive guide for the investigation of the antioxidant and free radical scavenging properties of this compound. Given the known activities of the broader pterocarpan class, it is hypothesized that this compound will exhibit antioxidant potential. The application of these standardized assays will be crucial in elucidating the specific bioactivity of this compound and paving the way for further research into its potential therapeutic applications.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Study of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta.[1][2] While pharmacological data on this compound is currently limited, its chemical class, the pterocarpans, is known for a variety of biological activities, most notably anti-inflammatory properties.[1][3] Furthermore, extracts and other compounds from Derris robusta have exhibited cytotoxic, antioxidant, thrombolytic, antimicrobial, and α-glucosidase inhibitory activities.[1] This document provides a comprehensive protocol for conducting a structure-activity relationship (SAR) study of this compound to explore its therapeutic potential and identify analogs with enhanced potency and selectivity.

Rationale for SAR Study

The core structure of this compound presents a versatile scaffold for chemical modification. An SAR study will systematically explore how modifications to its chemical structure affect its biological activity. This will enable the identification of key structural motifs responsible for its pharmacological effects and guide the rational design of novel, more potent, and selective therapeutic agents.

Proposed Biological Activities for Screening

Based on the known activities of pterocarpans and extracts from Derris robusta, the following biological activities are proposed for the initial screening of this compound and its analogs:

  • Anti-inflammatory Activity: Targeting key inflammatory mediators.

  • Cytotoxic Activity: Assessing potential as an anticancer agent.

  • α-Glucosidase Inhibitory Activity: Investigating potential for diabetes management.

Experimental Design and Workflow

The SAR study will follow an iterative workflow involving the design and synthesis of analogs, subsequent biological evaluation, and analysis of the results to inform the next round of analog design.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration A Identify Modification Sites on this compound B Design Analogs (e.g., methylation, prenylation) A->B C Chemical Synthesis of Analogs B->C D Anti-inflammatory Assays C->D Test Analogs E Cytotoxicity Assays C->E Test Analogs F α-Glucosidase Inhibition Assay C->F Test Analogs G Data Analysis (IC50/EC50 Determination) D->G E->G F->G H Structure-Activity Relationship Analysis G->H H->B Refine Design I Selection of Lead Compounds H->I

Caption: Iterative workflow for the structure-activity relationship study of this compound.

Experimental Protocols

General Preparation of Test Compounds
  • Prepare a 10 mM stock solution of this compound and each analog in dimethyl sulfoxide (B87167) (DMSO).

  • From the stock solution, prepare a series of dilutions in the appropriate assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 10 µL of the test compound dilutions or control to the respective wells of a 96-well microplate.

  • Add 10 µL of COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Incubate the plate for 5 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Add 100 µL of the colorimetric substrate solution and incubate for 20 minutes at room temperature.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxic Activity: MTT Assay

Objective: To determine the cytotoxic effect of test compounds on a cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Viability = (Abs_sample / Abs_control) * 100.

  • The IC50 value is determined by plotting the percentage of viability against the concentration of the test compound.

α-Glucosidase Inhibition Assay

Objective: To determine the IC50 of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the α-glucosidase solution to each well of a 96-well microplate.

  • Add 50 µL of the test compound dilution or control to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of this compound and its analogs.

Table 1: Hypothetical Anti-inflammatory, Cytotoxic, and α-Glucosidase Inhibitory Activities of this compound Analogs

CompoundR1R2R3COX-2 IC50 (µM)MCF-7 IC50 (µM)α-Glucosidase IC50 (µM)
This compound HHH25.345.1>100
Analog 1 CH3HH15.830.585.2
Analog 2 HCH3H22.140.2>100
Analog 3 CH3CH3H8.212.770.6
Analog 4 HHPrenyl18.925.692.4

Note: Data presented are hypothetical and for illustrative purposes only.

Signaling Pathways

Understanding the potential signaling pathways involved can provide insights into the mechanism of action.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor PLC PLC Receptor->PLC PKC PKC PLC->PKC IKK IKK PKC->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Genes (e.g., COX-2) NFkB_nuc->Gene activates transcription mRNA mRNA Gene->mRNA Protein Pro-inflammatory Proteins mRNA->Protein PterocarpadiolC This compound Analog PterocarpadiolC->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by pterocarpans.

Alpha_Glucosidase_Inhibition cluster_lumen Intestinal Lumen cluster_bloodstream Bloodstream Carbohydrates Complex Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Substrate Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis BloodGlucose Increased Blood Glucose Glucose->BloodGlucose Absorption PterocarpadiolC This compound Analog PterocarpadiolC->AlphaGlucosidase Inhibits

Caption: Signaling pathway of α-glucosidase inhibition by this compound analogs.

Future Directions

The results of this initial SAR study will guide further research. Promising analogs should be subjected to more extensive biological evaluation, including:

  • In vivo studies: To assess the efficacy and safety in animal models.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways.

  • Pharmacokinetic studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

By systematically applying the protocols outlined in this document, researchers can effectively explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel drug candidates.

References

Application Notes and Protocols for In-Vivo Efficacy Testing of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol C is a novel 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta.[1][2] While specific in-vivo efficacy studies on this compound are currently limited, its chemical classification as a pterocarpan (B192222) suggests significant therapeutic potential. The pterocarpan class of compounds is recognized for a variety of biological activities, most notably anti-inflammatory properties.[1] Furthermore, crude extracts from Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial activities, indicating a broad spectrum of potential applications for its constituent compounds.[1] Additionally, this compound has been evaluated for its α-glucosidase inhibitory activity, pointing towards a possible role in the management of type 2 diabetes.[2]

These application notes provide detailed protocols for the in-vivo evaluation of this compound's efficacy in animal models relevant to its potential anti-inflammatory, anti-cancer, and anti-diabetic activities. The following sections outline experimental workflows, data presentation strategies, and hypothetical signaling pathways that may be modulated by this compound.

Potential Therapeutic Applications and Corresponding In-Vivo Models

Based on the known biological activities of pterocarpans and extracts from Derris robusta, this compound is a promising candidate for investigation in the following therapeutic areas.

Anti-Inflammatory Activity

The anti-inflammatory potential of pterocarpans is well-documented. In-vivo models of acute and chronic inflammation can be employed to assess the efficacy of this compound.

Experimental Workflow for Anti-Inflammatory Studies

G cluster_0 Pre-clinical Evaluation A Acclimatization of Animals (e.g., Wistar rats or BALB/c mice) B Randomization into Groups (Control, Vehicle, this compound doses, Positive Control) A->B C Induction of Inflammation (e.g., Carrageenan, Croton Oil) B->C D Administration of this compound (Oral, IP) C->D E Measurement of Inflammatory Parameters (Paw edema, Ear thickness, MPO activity, Cytokine levels) D->E F Data Analysis and Interpretation E->F

Caption: Workflow for in-vivo anti-inflammatory efficacy testing of this compound.

a) Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This widely used model assesses the anti-edematous effect of a compound.

Protocol:

  • Animals: Male Wistar rats (150-200g).

  • Groups:

    • Group I: Normal control (saline).

    • Group II: Carrageenan control (vehicle).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group VI: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer this compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of edema.

b) Croton Oil-Induced Ear Edema in Mice (Topical Anti-Inflammatory)

This model is suitable for evaluating topically applied anti-inflammatory agents.

Protocol:

  • Animals: Male BALB/c mice (20-25g).

  • Groups:

    • Group I: Vehicle control.

    • Group II-IV: this compound (e.g., 0.1, 0.5, 1 mg/ear).

    • Group V: Dexamethasone (0.1 mg/ear) as a positive control.

  • Procedure:

    • Induce inflammation by applying 20 µL of croton oil solution (e.g., 2.5% in acetone) to the inner surface of the right ear.

    • Simultaneously apply this compound or vehicle to the same ear.

    • After 4-6 hours, sacrifice the mice and take a biopsy of a standard diameter from both ears.

  • Endpoint: Difference in weight between the right and left ear biopsies.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 This compound Action cluster_2 Cellular Signaling Cascade Stimulus e.g., LPS, Carrageenan TLR4 TLR4 Stimulus->TLR4 PC This compound NFkB NF-κB PC->NFkB MAPK MAPK (p38, JNK, ERK) PC->MAPK TLR4->NFkB TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->NFkB

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Anti-Cancer Activity

The cytotoxic effects observed with Derris robusta extracts suggest that this compound could be investigated for its anti-cancer properties. Xenograft models are standard for evaluating the efficacy of novel anti-cancer compounds.

Experimental Workflow for Anti-Cancer Studies

G cluster_0 Pre-clinical Evaluation A Cancer Cell Line Culture (e.g., A549, MCF-7, HCT116) B Implantation of Cancer Cells into Immunocompromised Mice (e.g., Nude, SCID) A->B C Tumor Growth to Measurable Size B->C D Randomization into Groups (Vehicle, this compound doses, Positive Control) C->D E Treatment Administration (Oral, IP, IV) D->E F Monitoring of Tumor Growth and Body Weight E->F G Endpoint Analysis (Tumor volume, weight, histopathology, biomarkers) F->G

Caption: Workflow for in-vivo anti-cancer efficacy testing of this compound.

a) Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in vivo.

Protocol:

  • Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups.

    • Administer this compound (dose and schedule to be determined by MTD studies) or vehicle.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight as an indicator of toxicity.

  • Endpoint: Tumor growth inhibition (TGI).

Hypothetical Anti-Cancer Signaling Pathway

Based on activities of other natural products, this compound might induce apoptosis.

G cluster_0 This compound Action cluster_1 Apoptotic Signaling Cascade PC This compound Bax Bax (Pro-apoptotic) PC->Bax Bcl2 Bcl-2 (Anti-apoptotic) PC->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound in cancer cells.

Anti-Diabetic Activity

The evaluation of this compound for α-glucosidase inhibition suggests its potential in managing type 2 diabetes by controlling postprandial hyperglycemia.

a) Oral Glucose Tolerance Test (OGTT) in Normal Rats

This test evaluates the effect of a compound on glucose absorption and metabolism.

Protocol:

  • Animals: Male Wistar rats (150-200g), fasted overnight.

  • Groups:

    • Group I: Normal control (vehicle).

    • Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group V: Acarbose (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer this compound or vehicle 30 minutes before glucose loading.

    • Administer a glucose solution (2 g/kg) orally.

    • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after glucose administration.

  • Endpoint: Blood glucose levels and area under the curve (AUC) for glucose.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEMMean ± SEM0
This compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM%
This compound25Mean ± SEMMean ± SEMMean ± SEMMean ± SEM%
This compound50Mean ± SEMMean ± SEMMean ± SEMMean ± SEM%
Indomethacin10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM%

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg/day)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Body Weight (g)
Vehicle Control-Mean ± SEMMean ± SEM0Mean ± SEM
This compound10Mean ± SEMMean ± SEM%Mean ± SEM
This compound25Mean ± SEMMean ± SEM%Mean ± SEM
This compound50Mean ± SEMMean ± SEM%Mean ± SEM
Positive Control-Mean ± SEMMean ± SEM%Mean ± SEM

Table 3: Effect of this compound on Oral Glucose Tolerance in Rats

Treatment GroupDose (mg/kg)Blood Glucose (mg/dL) at 0 minBlood Glucose (mg/dL) at 30 minBlood Glucose (mg/dL) at 60 minBlood Glucose (mg/dL) at 120 minAUC (mg/dL*min)
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound25Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound50Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Acarbose10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

While direct in-vivo data for this compound is not yet available, its classification as a pterocarpan and the biological activities of its source plant provide a strong rationale for investigating its efficacy in models of inflammation, cancer, and diabetes. The protocols and frameworks provided in these application notes offer a comprehensive starting point for researchers to systematically evaluate the therapeutic potential of this promising natural compound. Careful dose-range finding and toxicity studies should precede these efficacy models to ensure the selection of safe and effective doses.

References

Application Notes and Protocols for Assessing the Neuroprotective Potential of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Pterocarpadiol C, a novel compound of interest. The protocols outlined below are based on established methodologies for screening and characterizing neuroprotective agents and are designed to guide researchers from initial toxicity assessments to in-depth mechanistic studies.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The identification of novel neuroprotective compounds is a critical area of research. This compound, as a member of the pterocarpan (B192222) class of isoflavonoids, is a candidate for investigation due to the known antioxidant and anti-inflammatory properties of similar phytochemicals. This document details a systematic approach to assess its neuroprotective efficacy and elucidate its mechanism of action.

Tiered Approach for Neuroprotective Assessment

A tiered experimental approach is recommended, starting with fundamental in vitro assays and progressing to more complex mechanistic studies.

  • Tier 1: Initial Screening and Cytotoxicity. The first step is to determine the optimal, non-toxic concentration range of this compound in relevant neuronal cell lines.

  • Tier 2: In Vitro Neuroprotection Assays. Once a safe concentration is established, the ability of this compound to protect neurons against various insults is evaluated.

  • Tier 3: Mechanistic Elucidation. In-depth studies are then conducted to understand the signaling pathways and molecular mechanisms underlying the observed neuroprotective effects.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment

Objective: To determine the non-toxic concentration range of this compound on neuronal cells.

Methodology: MTT Assay

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Data Presentation:

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.1
1097.5 ± 4.5
2595.3 ± 6.0
5085.2 ± 7.1
10055.4 ± 8.3

Data are presented as mean ± SD from three independent experiments.

Protocol 2: Neuroprotection Against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative damage.

Methodology: H₂O₂-Induced Cell Death Assay

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1, e.g., 1, 10, 25 µM) for 2-4 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the control group).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

Data Presentation:

Table 2: Neuroprotective Effect of this compound Against H₂O₂-Induced Toxicity

TreatmentCell Viability (%)
Control100 ± 6.1
H₂O₂ (100 µM)45.3 ± 5.5
This compound (1 µM) + H₂O₂55.8 ± 4.9
This compound (10 µM) + H₂O₂72.4 ± 6.3
This compound (25 µM) + H₂O₂88.9 ± 5.7

Data are presented as mean ± SD from three independent experiments.

Protocol 3: Assessment of Antioxidant Capacity

Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels.

Methodology: DCFH-DA Assay

  • Cell Culture and Treatment: Plate and treat SH-SY5Y cells with this compound and H₂O₂ as described in Protocol 2.

  • DCFH-DA Staining: After the treatment period, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the intracellular ROS levels as a percentage of the H₂O₂-treated group.

Data Presentation:

Table 3: Effect of this compound on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 8.2
H₂O₂ (100 µM)350.1 ± 25.4
This compound (10 µM) + H₂O₂210.5 ± 18.9
This compound (25 µM) + H₂O₂135.7 ± 15.3

Data are presented as mean ± SD from three independent experiments.

Protocol 4: Evaluation of Anti-Apoptotic Effects

Objective: To determine if this compound can inhibit the apoptotic cascade.

Methodology: Caspase-3 Activity Assay

  • Cell Culture and Treatment: Plate and treat SH-SY5Y cells in a 6-well plate with this compound and an apoptosis-inducing agent (e.g., staurosporine (B1682477) or H₂O₂).

  • Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer provided with a caspase-3 activity assay kit.

  • Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA). Incubate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration of the cell lysate and express it as a fold change relative to the control.

Data Presentation:

Table 4: Effect of this compound on Caspase-3 Activity

TreatmentCaspase-3 Activity (Fold Change)
Control1.0 ± 0.1
Staurosporine (1 µM)4.2 ± 0.5
This compound (10 µM) + Staurosporine2.8 ± 0.3
This compound (25 µM) + Staurosporine1.5 ± 0.2

Data are presented as mean ± SD from three independent experiments.

Protocol 5: Assessment of Anti-Inflammatory Properties

Objective: To investigate the effect of this compound on neuroinflammation.

Methodology: Measurement of Nitric Oxide (NO) Production in Microglia

  • Cell Culture: Plate murine microglial cells (e.g., BV-2) in a 96-well plate.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Absorbance Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Data Presentation:

Table 5: Effect of this compound on LPS-Induced NO Production in BV-2 Cells

TreatmentNitrite Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
This compound (10 µM) + LPS15.4 ± 1.5
This compound (25 µM) + LPS8.9 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Visualizations

Experimental Workflow

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Neuroprotection Assays cluster_tier3 Tier 3: Mechanistic Elucidation T1_Start This compound T1_Assay Cytotoxicity Assay (e.g., MTT) T1_Start->T1_Assay T1_Result Determine Non-Toxic Concentration Range T1_Assay->T1_Result T2_Treatment Pre-treatment with This compound T1_Result->T2_Treatment T2_Insult Neuronal Insult (e.g., H₂O₂, Staurosporine, LPS) T2_Insult->T2_Treatment T2_Assays Viability Assays (MTT, LDH) T2_Treatment->T2_Assays T3_ROS ROS Measurement (DCFH-DA) T2_Assays->T3_ROS T3_Apoptosis Apoptosis Assays (Caspase-3, Western Blot for Bcl-2/Bax) T2_Assays->T3_Apoptosis T3_Inflammation Inflammation Assays (Griess Assay, ELISA for Cytokines) T2_Assays->T3_Inflammation T3_Signaling Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB, Akt) T3_ROS->T3_Signaling T3_Apoptosis->T3_Signaling T3_Inflammation->T3_Signaling

Caption: Experimental workflow for assessing this compound.

Potential Signaling Pathways

G cluster_oxidative_stress Oxidative Stress Pathway cluster_inflammation Neuroinflammation Pathway cluster_apoptosis Apoptosis Pathway ROS Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes Pterocarpadiol_C This compound Pterocarpadiol_C->Nrf2 Activates LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades and releases Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Pro_inflammatory Translocates to nucleus and induces transcription of Pterocarpadiol_C2 This compound Pterocarpadiol_C2->IKK Inhibits Apoptotic_Stimulus Apoptotic Stimulus Bax Bax Apoptotic_Stimulus->Bax Bcl2 Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Pterocarpadiol_C3 This compound Pterocarpadiol_C3->Bcl2 Upregulates

Caption: Potential signaling pathways modulated by this compound.

Troubleshooting & Optimization

How to improve the yield of Pterocarpadiol C isolation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pterocarpadiol C isolation. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material and extraction procedure for this compound isolation?

A1: this compound is typically isolated from the leaves and twigs of the plant Derris robusta. The general extraction procedure involves air-drying and powdering the plant material, followed by extraction with a polar solvent such as 95% ethanol.

Q2: What are the main purification steps after the initial extraction?

A2: Following the initial solvent extraction, the crude extract is typically subjected to a multi-step purification process. This usually involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography, and finally, preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Q3: What are some potential co-eluting impurities during the isolation of this compound from Derris robusta?

A3: The crude extract of Derris robusta contains a variety of flavonoid compounds that may co-elute with this compound due to similar polarities. Potential impurities include other pterocarpans, isoflavones such as Isosinensetin and Retusin, and other phenolic compounds.[1]

Q4: How can I monitor the purification process?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the separation of compounds during column chromatography. By spotting fractions on a TLC plate and developing it with an appropriate solvent system, you can visualize the presence of this compound and other compounds, allowing you to pool the fractions containing the target compound.

Troubleshooting Guide

Low Yield in Extraction and Purification

Problem: The overall yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Extraction - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Consider using a more exhaustive extraction method like Soxhlet extraction in addition to maceration. - Optimize the solid-to-solvent ratio; a higher solvent volume may improve extraction efficiency.
Degradation of this compound - Pterocarpans, as a class of isoflavonoids, can be sensitive to high temperatures and pH. Avoid excessive heat during solvent evaporation. Isoflavonoid degradation is more prominent at higher pH and temperatures.[2][3] - Protect the extract and fractions from direct light to prevent potential photodegradation.
Loss during Liquid-Liquid Partitioning - Ensure complete separation of the aqueous and organic layers to prevent loss of the ethyl acetate (B1210297) fraction, which typically contains pterocarpans. - Perform multiple extractions with ethyl acetate to ensure exhaustive partitioning of this compound into the organic phase.
Poor Separation in Column Chromatography - Optimize the solvent gradient for silica (B1680970) gel chromatography. A shallow gradient may be necessary to resolve this compound from closely eluting impurities. - Ensure the column is packed properly to avoid channeling, which leads to poor separation.
Low Recovery from Preparative HPLC - Optimize the mobile phase and gradient for preparative HPLC to achieve baseline separation of this compound from any remaining impurities. - Ensure the collected fractions are properly handled and concentrated to minimize loss of the purified compound.

Experimental Protocols

Extraction of this compound from Derris robusta

This protocol outlines the initial extraction of this compound from the dried and powdered leaves and twigs of Derris robusta.

Parameter Value/Description
Plant Material Air-dried and powdered leaves and twigs of Derris robusta
Extraction Solvent 95% Ethanol
Extraction Method Maceration at room temperature, followed by filtration. For a more exhaustive extraction, Soxhlet apparatus can be used.
Solvent Removal Under reduced pressure using a rotary evaporator.
Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of the crude extract using silica gel column chromatography. Note: These are starting parameters and may require optimization.

Parameter Value/Description
Stationary Phase Silica gel (60-120 mesh)
Column Dimensions Dependent on the amount of crude extract to be purified.
Mobile Phase (Gradient Elution) Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 100% n-hexane to 100% ethyl acetate.
Fraction Collection Collect fractions of a consistent volume and monitor by TLC.
TLC Monitoring Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light.
Preparative HPLC for Final Purification

This protocol provides suggested starting conditions for the final purification of this compound using preparative HPLC. Note: These are starting parameters and may require optimization.

Parameter Value/Description
Column Type Normal-Phase Silica (e.g., LiChrosorb Si 60, 7 µm, 250 x 10 mm)[3] or Reversed-Phase C18
Mobile Phase (for Normal-Phase) A gradient of n-hexane and ethyl acetate.
Mobile Phase (for Reversed-Phase) A gradient of water and methanol (B129727) or acetonitrile.
Flow Rate Dependent on column dimensions, typically in the range of 4-20 mL/min for a 10 mm ID column.
Detection UV detector at the maximum absorbance wavelength of this compound.
Injection Volume Dependent on the concentration of the sample and the column capacity.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification plant_material Dried & Powdered Derris robusta extraction Maceration/Soxhlet (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Partitioning (n-hexane, ethyl acetate, water) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_column Silica Gel Column Chromatography etOAc_fraction->silica_column prep_hplc Preparative HPLC silica_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell_receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimulus->cell_receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) cell_receptor->signaling_cascade inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, IL-1β, IL-6) signaling_cascade->inflammatory_mediators pterocarpans Pterocarpans (Potential modulation) pterocarpans->signaling_cascade Inhibition

References

Addressing challenges in the purification of Pterocarpadiol C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pterocarpadiol C.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Silica (B1680970) Gel Column Chromatography

Question 1: Why is the separation of this compound on my silica gel column poor, resulting in broad peaks and co-elution with other compounds?

Answer:

Poor separation of this compound on a silica gel column can be attributed to several factors related to its phenolic nature and the complexity of the crude extract.

  • Co-eluting Impurities: Crude plant extracts often contain a complex mixture of compounds with similar polarities to this compound, such as other flavonoids and terpenoids, leading to overlapping peaks.

  • Improper Solvent System: The choice and gradient of the mobile phase are critical. An inappropriate solvent system may not provide sufficient selectivity to resolve this compound from closely related impurities.

  • Column Overloading: Exceeding the loading capacity of the silica gel can lead to band broadening and poor separation.

  • Irregular Column Packing: An improperly packed column can result in channeling, where the solvent and sample flow through paths of least resistance, leading to distorted peak shapes.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Systematically test different solvent systems of varying polarities. A common starting point is a gradient of petroleum ether/acetone (B3395972) or chloroform/methanol (B129727).[1]

    • Fine-tune the gradient profile to enhance the resolution of the target peak.

  • Reduce Sample Load:

    • Decrease the amount of crude extract loaded onto the column. As a general rule, for a moderately difficult separation, the sample load should be around 1-5% of the silica gel weight.

  • Ensure Proper Column Packing:

    • Use a slurry packing method to ensure a homogenous and densely packed column bed.

  • Consider a Different Stationary Phase:

    • If silica gel does not provide adequate separation, consider using other stationary phases like Sephadex LH-20, which separates based on molecular size and is effective for purifying flavonoids.[1]

Question 2: I am observing significant tailing of the this compound peak during silica gel chromatography. What is the cause and how can I fix it?

Answer:

Peak tailing for phenolic compounds like this compound on silica gel is often due to strong interactions between the hydroxyl groups of the analyte and the acidic silanol (B1196071) groups on the silica surface.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase. This can help to saturate the active sites on the silica gel and reduce the strong interactions causing tailing.

  • Use a Deactivated Silica Gel:

    • Consider using a silica gel that has been end-capped or treated to reduce the number of free silanol groups.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Question 3: My final purification step using preparative HPLC on a C18 column is not yielding this compound with the desired purity (>95%). What are the likely causes?

Answer:

Suboptimal purity after preparative HPLC can stem from several issues:

  • Inadequate Method Development: The analytical HPLC method may not have been sufficiently optimized for the preparative scale, leading to co-elution of impurities.

  • Column Overload: Injecting too much sample onto the preparative column can exceed its capacity, resulting in poor separation.

  • Inappropriate Fraction Collection: The collection window for the this compound peak may be too wide, including tailing or leading edges of adjacent impurity peaks.

Troubleshooting Steps:

  • Optimize the HPLC Method:

    • Develop a robust analytical method first, ensuring baseline separation of this compound from all impurities.

    • Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/water vs. methanol/water) and gradients.

    • Ensure the pH of the mobile phase is controlled, especially for a phenolic compound, by using a buffer.

  • Determine the Column Loading Capacity:

    • Perform loading studies at the analytical scale and scale up proportionally for the preparative column.

  • Refine Fraction Collection:

    • Use a fraction collector with peak detection capabilities.

    • Collect narrower fractions across the peak and analyze each fraction for purity before pooling.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound from its natural source?

A1: The yield of this compound can vary significantly depending on the plant source, geographical location, and extraction method. However, a generalized protocol suggests an approximate yield of 0.01 - 0.1% (w/w) from the starting dried plant material.[2]

Q2: What are the best solvents for dissolving this compound?

A2: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3][4]

Q3: Is this compound susceptible to degradation during purification?

A3: While specific stability data for this compound is limited, as a phenolic compound, it may be susceptible to oxidation, especially at higher temperatures and in the presence of light and oxygen. It is advisable to protect extracts and purified fractions from light and to use reduced pressure for solvent evaporation at temperatures below 50°C.

Q4: I am having difficulty crystallizing the purified this compound. What can I do?

A4: Crystallization can be challenging. If direct crystallization from a single solvent is unsuccessful, try the following:

  • Solvent Diffusion: Dissolve the compound in a good solvent (e.g., acetone) and place this solution in a larger container with a poor solvent (e.g., hexane). Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • Seeding: If you have a few crystals, add a seed crystal to a saturated solution to induce crystallization.

Data Presentation

Table 1: Expected Yields at Different Stages of a Generalized this compound Purification Protocol

Purification StageExpected Yield (w/w from starting material)Expected Purity
Crude Solvent Extraction5 - 10%< 5%
Liquid-Liquid Partitioning1 - 3%5 - 20%
Silica Gel Chromatography0.1 - 0.5%70 - 90%
Preparative HPLC0.01 - 0.1%> 95%

Note: These values are illustrative and can vary based on experimental conditions.

Table 2: Suggested Starting Parameters for Chromatographic Purification of this compound

ParameterSilica Gel Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60-120 mesh)C18 (5-10 µm)
Mobile Phase Gradient of Petroleum Ether/Acetone or Chloroform/MethanolGradient of Acetonitrile/Water or Methanol/Water (with 0.1% formic acid)
Detection TLC with UV (254 nm) and/or vanillin-sulfuric acid stainUV detector (wavelength determined by UV spectrum of this compound)

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction:

    • Air-dry and powder the plant material (e.g., Derris robusta).

    • Macerate the powdered material in 95% ethanol (B145695) at room temperature for 3-5 days with periodic agitation.

    • Filter the extract and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 water/methanol mixture.

    • Perform successive extractions with petroleum ether to remove nonpolar compounds.

    • Subsequently, extract the aqueous methanol phase with ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., petroleum ether).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of acetone in petroleum ether).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the enriched fraction from the silica gel column in an appropriate solvent.

    • Purify the sample on a C18 preparative HPLC column using a suitable gradient of water and acetonitrile or methanol, often with a small amount of acid modifier (e.g., 0.1% formic acid).

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Mandatory Visualization

Purification_Workflow Start Dried Plant Material (Derris robusta) Crude_Extract Crude Ethanol Extract Start->Crude_Extract Maceration (95% EtOH) Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Enriched_Fraction Enriched this compound Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound (>95%) Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Problem Poor Separation in Silica Gel Chromatography Cause1 Co-eluting Impurities Problem->Cause1 Cause2 Improper Solvent System Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution3 Alternative Stationary Phase (e.g., Sephadex LH-20) Cause1->Solution3 Solution1 Optimize Mobile Phase (Gradient Adjustment) Cause2->Solution1 Solution2 Reduce Sample Load Cause3->Solution2

Caption: Troubleshooting logic for poor separation in silica gel chromatography.

References

Technical Support Center: Optimizing HPLC Separation of Pterocarpadiol A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pterocarpadiol A, B, and C.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Pterocarpadiol A, B, and C, offering potential causes and solutions in a straightforward question-and-answer format.

Peak Shape Problems

Q1: My peaks for Pterocarpadiol A, B, or C are tailing. What could be the cause and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. Here are the common culprits and their solutions:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, often due to exposed silanol (B1196071) groups on a silica-based C18 column, can cause tailing, especially for polar compounds.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. Alternatively, using a highly end-capped column can minimize these secondary interactions.[1][2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column frit or at the head of the column can lead to peak distortion.[3][4]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replacing the guard column or the analytical column may be necessary.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Co-elution: An impurity or a closely related compound eluting very close to the main peak can appear as tailing.[3]

    • Solution: Adjust the mobile phase gradient or composition to improve the resolution between the analyte and the interfering peak.

Q2: I am observing peak fronting for one or more of my Pterocarpadiol peaks. What should I do?

A2: Peak fronting, characterized by a leading edge of the peak that is less steep than the tailing edge, is often a sign of column overload or sample solvent issues.

  • Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to fronting.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was the likely cause.

  • Volume Overload: Injecting a large volume of a sample dissolved in a strong solvent can cause the analyte band to spread before it reaches the column, resulting in fronting.

    • Solution: Reduce the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to premature elution and a fronting peak.

    • Solution: Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible.

Baseline and Extraneous Peak Issues

Q3: My chromatogram shows "ghost peaks." How can I identify their source and eliminate them?

A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank run. They can originate from various sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common cause. Water is a frequent source of contamination.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phases daily and filter them before use. Running a blank gradient can help identify if the mobile phase is the source.

  • System Contamination: Carryover from previous injections can lead to ghost peaks. This can be due to residue in the injector, tubing, or detector flow cell.

    • Solution: Implement a rigorous wash cycle for the autosampler needle and injection port between runs. Flushing the entire system with a strong, organic solvent can also help.

  • Sample Preparation: Contaminants can be introduced during sample preparation from vials, caps, or pipettes.

    • Solution: Use clean glassware and high-quality vials and caps. Running a "mock" sample preparation without the actual sample can help isolate this source of contamination.

Q4: I'm experiencing significant baseline noise. What are the likely causes and how can I reduce it?

A4: A noisy baseline can interfere with the accurate detection and quantification of your analytes. Common causes include:

  • Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.

    • Solution: Ensure your mobile phase is properly degassed. Most modern HPLC systems have an online degasser. If not, degas your solvents using sonication or vacuum filtration. Purging the pump can also help remove trapped air bubbles.

  • Pump Issues: Inconsistent solvent delivery from the pump can lead to a noisy baseline. This could be due to worn pump seals or check valves.

    • Solution: Perform regular maintenance on your HPLC pump, including replacing seals and check valves as needed.

  • Detector Lamp Failure: An aging or failing detector lamp can result in increased noise.

    • Solution: Check the lamp energy or intensity through the instrument's software. If it is low, the lamp may need to be replaced.

  • Contaminated Detector Flow Cell: Contaminants adhering to the flow cell walls can cause baseline noise and drift.

    • Solution: Flush the flow cell with a strong solvent. If the problem persists, follow the manufacturer's instructions for cleaning the flow cell.

Frequently Asked Questions (FAQs)

Method Development and Optimization

Q5: What is a good starting point for an HPLC method to separate Pterocarpadiol A, B, and C?

A5: Based on the pterocarpan (B192222) structure of these compounds, a reversed-phase HPLC method is a suitable starting point. Pterocarpadiol A and B are isomers with the molecular formula C16H12O7, while Pterocarpadiol C has a molecular formula of C16H14O7. The higher hydrogen content in this compound suggests it is slightly less polar and will likely have a longer retention time on a C18 column.

A recommended starting method is:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a relatively low percentage of Acetonitrile (e.g., 30%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (a UV scan of the standards is recommended to determine the optimal wavelength).

  • Column Temperature: 30 °C

Q6: Pterocarpadiol A and B are isomers and are co-eluting. How can I improve their separation?

A6: Separating isomers can be challenging. Here are several strategies to improve resolution:

  • Optimize the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation, potentially resolving the isomers.

  • Adjust the Temperature: Lowering or raising the column temperature can affect the interaction kinetics between the analytes and the stationary phase, which may improve separation.

  • Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase.

Sample Preparation

Q7: What is the recommended procedure for preparing plant extracts containing Pterocarpadiols for HPLC analysis?

A7: A general procedure for preparing plant extracts is as follows:

  • Extraction: Macerate or sonicate the dried and powdered plant material with a suitable solvent like methanol or ethanol.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE): For cleaner samples and to enrich the Pterocarpadiols, a C18 SPE cartridge can be used.

  • Final Preparation: Dissolve the final extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injecting into the HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for a developed HPLC method for the separation of Pterocarpadiol A, B, and C.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B in 25 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 280 nm

Table 2: Expected Retention Times and Resolution

CompoundRetention Time (min)Resolution (Rs)
Pterocarpadiol A 15.2-
Pterocarpadiol B 15.81.8
This compound 17.53.5

Experimental Protocols

Protocol 1: Standard Preparation

  • Accurately weigh approximately 1 mg each of Pterocarpadiol A, B, and C standards.

  • Dissolve each standard in 1 mL of methanol to prepare individual stock solutions of 1 mg/mL.

  • Prepare a mixed standard solution by combining appropriate volumes of each stock solution and diluting with the initial mobile phase (e.g., 30% Acetonitrile in 0.1% Formic Acid in Water) to achieve a final concentration of 10 µg/mL for each analyte.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard mixture.

  • Run the gradient program as specified in Table 1.

  • Monitor the chromatogram at 280 nm.

  • Identify the peaks for Pterocarpadiol A, B, and C based on their retention times compared to individual standard injections.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape baseline_issue Baseline or Extraneous Peak Issue? start->baseline_issue tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No ghost_peaks Ghost Peaks baseline_issue->ghost_peaks Yes noisy_baseline Noisy Baseline baseline_issue->noisy_baseline No solution_tailing Check for: - Secondary Interactions - Column Contamination - Sample Solvent Mismatch - Co-elution tailing->solution_tailing solution_fronting Check for: - Mass Overload - Volume Overload - Incompatible Sample Solvent fronting->solution_fronting solution_ghost Check for: - Mobile Phase Contamination - System Carryover - Sample Prep Contamination ghost_peaks->solution_ghost solution_noise Check for: - Air Bubbles - Pump Issues - Detector Lamp - Contaminated Flow Cell noisy_baseline->solution_noise

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Optimization_Workflow start Start Method Development select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water with Acid) select_column->select_mobile_phase initial_gradient Run Initial Scouting Gradient select_mobile_phase->initial_gradient evaluate_separation Evaluate Separation initial_gradient->evaluate_separation optimize_gradient Optimize Gradient (Steepness, Range) evaluate_separation->optimize_gradient Inadequate final_method Final Validated Method evaluate_separation->final_method Adequate optimize_gradient->evaluate_separation optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_temp->evaluate_separation change_solvent Change Organic Solvent (e.g., to Methanol) optimize_temp->change_solvent change_solvent->evaluate_separation change_column Change Column (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->evaluate_separation

Caption: A workflow for optimizing the HPLC separation of Pterocarpadiols.

References

Troubleshooting low solubility of Pterocarpadiol C in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterocarpadiol C, focusing on its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a pterocarpan, a class of isoflavonoids. Like many polyphenolic compounds, it has a hydrophobic structure, which leads to low solubility in aqueous solutions. This poor solubility can be a significant hurdle for in vitro and in vivo experiments.

Q2: What are the initial steps to dissolve this compound for my experiments?

A2: The recommended initial step is to prepare a concentrated stock solution in an organic solvent. This compound is soluble in several organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM) for biological assays.[2]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your assay, as higher concentrations can be toxic to cells and may still cause precipitation.[2]

  • Rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or gentle stirring. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.[2]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Use of surfactants or co-solvents: Consider the use of non-ionic surfactants like Tween 80 or Polysorbate 20, or co-solvents such as polyethylene (B3416737) glycol (PEG) 400 to improve solubility.[3]

Q4: Are there alternatives to using DMSO for improving aqueous solubility?

A4: Yes, several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. However, the effectiveness of this method depends on the pKa of the compound.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshooting the precipitation of this compound when diluting from a DMSO stock solution into an aqueous buffer.

G start Start: this compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No check_mixing Was the solution mixed rapidly upon dilution? check_dmso->check_mixing Yes reduce_dmso->start end_success Success: Soluble this compound solution reduce_dmso->end_success improve_mixing Improve mixing (vortexing, stirring) check_mixing->improve_mixing No check_concentration Is the final this compound concentration too high? check_mixing->check_concentration Yes improve_mixing->start improve_mixing->end_success lower_concentration Lower the final concentration check_concentration->lower_concentration Yes consider_alternatives Consider alternative solubilization methods check_concentration->consider_alternatives No lower_concentration->start lower_concentration->end_success end_fail Issue persists: Further optimization needed consider_alternatives->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature. However, the following table summarizes its qualitative solubility in common solvents.

SolventSolubilityReference
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterPoorly SolubleInferred

The following table outlines the properties of Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of this compound.

PropertyValueReference
Molar Mass78.13 g/mol
Boiling Point189 °C (372 °F)
Melting Point19 °C (66 °F)
Density1.1004 g/cm³
Solubility in WaterMiscible

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD for experiments where organic solvents are not desirable.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Stir until the HP-β-CD is fully dissolved.

  • Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • After stirring, centrifuge the solution at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • The concentration of the solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Signaling Pathway

This compound has been identified as a potential inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The following diagram illustrates the role of α-glucosidase in the breakdown of complex carbohydrates and the proposed mechanism of action for this compound.

G cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte Brush Border carbs Complex Carbohydrates (Starch, Sucrose) oligo Oligosaccharides & Disaccharides carbs->oligo Pancreatic Amylase alpha_glucosidase α-Glucosidase oligo->alpha_glucosidase glucose Glucose absorption Glucose Absorption into Bloodstream glucose->absorption alpha_glucosidase->glucose Hydrolysis pterocarpadiol This compound pterocarpadiol->alpha_glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

Preventing the degradation of Pterocarpadiol C during storage and experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Pterocarpadiol C during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at temperatures between 2-8°C, protected from light and air.[1] For extended periods, freezing is also a suitable option. The compound should be kept in a tightly sealed container. Solutions of this compound, typically in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, or acetone, should be stored at -20°C for short-term use.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions into single-use vials. To minimize oxidation, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.

Q2: What are the primary factors that can cause this compound degradation?

A2: As a phenolic compound, this compound is susceptible to several degradation pathways:

  • Oxidation: The hydroxyl groups on the phenolic rings are prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents. This is a common degradation pathway for many phenolic compounds.

  • Hydrolysis: Exposure to strong acidic or alkaline conditions can lead to the cleavage of ether linkages within the pterocarpan (B192222) structure.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions. It is crucial to handle the compound in low-light conditions and store it in light-protecting containers.

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.[2]

Q3: My this compound solution appears to have degraded. How can I confirm this and identify the cause?

A3: First, confirm degradation by comparing the purity of your sample with a freshly prepared standard or a previous analytical result using High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

To identify the cause, a systematic forced degradation study is recommended.[3][4] This involves intentionally subjecting the compound to various stress conditions to pinpoint its vulnerabilities. If degradation is confirmed, review your storage and handling procedures against the recommended conditions.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to this compound degradation.

Issue 1: Loss of Potency or Activity in Biological Assays

  • Possible Cause: Degradation of this compound in the experimental medium or during incubation.

  • Troubleshooting Steps:

    • Analyze Sample Purity: Use HPLC to check the purity of the this compound solution used in the experiment.

    • Assess Stability in Media: Incubate this compound in your cell culture or assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to quantify any degradation.

    • Control for Light Exposure: Repeat the experiment under low-light conditions or in amber-colored plates to rule out photodegradation.

    • Evaluate Solvent Effects: If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your assay is low and not contributing to degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Handling Procedures: Scrutinize your entire workflow, from sample weighing to injection, for potential exposure to light, elevated temperatures, or incompatible materials.

    • Conduct a Forced Degradation Study: This will help you identify the likely degradation products under specific stress conditions (see Experimental Protocols section).

    • Use a Photodiode Array (PDA) Detector: A PDA detector with your HPLC can provide UV spectra of the unknown peaks, which can help in their preliminary identification.

    • Consider Mass Spectrometry (LC-MS): For definitive identification of degradation products, LC-MS analysis is recommended.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an illustrative guide for the expected stability under various conditions based on the general behavior of pterocarpans and other phenolic compounds. It is crucial to perform your own stability studies for your specific experimental conditions.

Table 1: Illustrative Thermal Stability of this compound in Solid State

TemperatureTimeExpected Purity
-20°C2 years>98%
2-8°C2 years>98%
25°C (Room Temp)1 month~95%
40°C1 week~85%

Table 2: Illustrative pH Stability of this compound in Solution (at 25°C)

pHTime (24 hours)Expected Purity
3 (Acidic)24 hours~90%
7 (Neutral)24 hours>98%
9 (Alkaline)24 hours~80%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • HPLC Analysis: Analyze all samples by HPLC. Use a gradient elution with a mobile phase of acetonitrile and water. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.

Protocol 2: HPLC Method for this compound Purity and Stability Analysis

Objective: To provide a general HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway Pterocarpadiol_C This compound Oxidized_Products Oxidized Products (e.g., Quinones) Pterocarpadiol_C->Oxidized_Products Oxidation (O₂, light, heat) Hydrolyzed_Products Hydrolyzed Products (Ring-opened structures) Pterocarpadiol_C->Hydrolyzed_Products Hydrolysis (Acid/Base) Photodegradation_Products Photodegradation Products Pterocarpadiol_C->Photodegradation_Products Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_troubleshooting Troubleshooting Solid Solid this compound (2-8°C, dark, airtight) Handling Handle in low light Use appropriate solvents Solid->Handling Solution This compound Solution (-20°C, dark, inert gas) Solution->Handling Incubation Incubate under controlled conditions (temp, pH) Handling->Incubation Analysis Analyze by HPLC Incubation->Analysis Degradation_Suspected Degradation Suspected? Analysis->Degradation_Suspected Forced_Degradation Perform Forced Degradation Study Degradation_Suspected->Forced_Degradation Yes Optimize_Conditions Optimize Storage & Handling Conditions Degradation_Suspected->Optimize_Conditions No, but proactive Forced_Degradation->Optimize_Conditions

Caption: Experimental workflow for handling this compound.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Pterocarpadiol_C This compound Pterocarpadiol_C->Nrf2_Keap1 may promote dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: A potential antioxidant signaling pathway involving Nrf2.

References

Technical Support Center: Refining ROESY Experiments for Pterocarpadiol C Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Rotating Frame Overhauser Effect Spectrometry (ROESY) to confirm the stereochemistry of Pterocarpadiol C.

Frequently Asked Questions (FAQs)

Q1: Why is ROESY preferred over NOESY for a molecule like this compound?

A1: this compound has a molecular weight of approximately 318 g/mol . Molecules in this intermediate size range often exhibit a Nuclear Overhauser Effect (NOE) that is very close to zero, making NOESY experiments ineffective.[1][2] This occurs when the molecular tumbling rate (correlation time, τc) and the spectrometer frequency (ω) result in the condition ωτc ≈ 1.12.[1] ROESY experiments circumvent this issue because the observed ROE is always positive, regardless of the molecule's size, ensuring that correlations between spatially close protons can be detected.[3]

Q2: What are the critical ROESY correlations needed to confirm the stereochemistry of this compound?

A2: To confirm the cis-fusion of the B and C rings in this compound, the key spatial proximities must be established. The primary correlations to observe are between the protons of the 6a-OH and 11b-OH groups and the H-11a proton. The presence of these cross-peaks in the ROESY spectrum indicates that these groups are on the same face of the molecule, confirming the cis stereochemistry.

Q3: How far apart can protons be and still show a ROESY correlation?

A3: Generally, the Nuclear Overhauser Effect is distance-dependent and is typically observed for protons that are less than 5 Å apart. The intensity of the correlation is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), meaning the effect weakens rapidly as the distance increases.

Troubleshooting Guide

Q4: I am not observing any or only very weak ROESY cross-peaks. What are the common causes?

A4: Several factors can lead to weak or absent ROE signals:

  • Incorrect Mixing Time: The ROE effect builds up during the mixing time and then decays. An inappropriate mixing time (too short or too long) will result in weak signals. For small to medium-sized molecules like this compound, a mixing time of 200-500 ms (B15284909) is a good starting point.

  • Low Sample Concentration: ROESY is a sensitive experiment, but sufficient sample concentration is crucial. If the concentration is too low, the signal-to-noise ratio may be inadequate to observe weak correlations.

  • Poor Shimming: Broad spectral lines due to an inhomogeneous magnetic field (poor shimming) can significantly reduce the sensitivity of 2D NMR experiments.

  • Presence of Paramagnetic Impurities: Dissolved oxygen or other paramagnetic species can shorten relaxation times and quench the NOE/ROE effect. For small molecules, degassing the sample using the freeze-pump-thaw method is recommended.

Q5: My ROESY spectrum has artifacts that look like COSY or TOCSY peaks. How can I identify and minimize them?

A5: This is a known issue with ROESY experiments, where coherence transfer can occur between J-coupled spins, leading to TOCSY-type artifacts. These artifacts are out of phase with the desired ROE signals.

  • Identification: True ROE cross-peaks and TOCSY artifacts have opposite phases and should appear as different colors in the processed spectrum.

  • Minimization: Using a spin-lock field that is sufficiently strong can help suppress these unwanted transfers. Modern pulse sequences often incorporate features to minimize these artifacts.

Q6: How do I set the basic parameters for a ROESY experiment on a Bruker spectrometer?

A6: After loading a standard ROESY parameter set (e.g., roesyphsw), you need to adjust several key parameters:

  • Spectral Width (sw): Set this in both dimensions (F1 and F2) to cover all proton signals of interest.

  • Transmitter Frequency Offset (o1p): Center the frequency in the middle of the proton spectrum.

  • Mixing Time (p15 on some systems): Start with a value around 200-500 ms (entered in microseconds for some parameters).

  • Time Domain (td): Set td in F2 to 1K or 2K points and in F1 to 128w or 256w increments for adequate resolution.

  • Sample Spinning: It is generally recommended to run ROESY experiments without sample spinning to avoid modulation artifacts.

Key Spectroscopic Data for this compound

The following table summarizes key NMR data for this compound, recorded in DMSO-d₆, which is essential for assigning signals in your ROESY spectrum.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1.9339.8
2.4339.8
2.6531.2
47.61163.7
6a-79.1
6a-OH5.92-
76.91112.5
86.4597.4
106.60104.9
11a4.9571.9
11b-95.9
11b-OH6.25-
OCH₂O5.97, 5.96101.2

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolve Sample: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Filter: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degas (Optional but Recommended): For optimal results, degas the sample to remove dissolved oxygen. Perform at least three freeze-pump-thaw cycles.

    • Freeze the sample in liquid nitrogen.

    • Apply a high vacuum to the tube.

    • Close the vacuum line and thaw the sample. Repeat.

Protocol 2: 2D ROESY Experiment Setup
  • Initial Setup: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and tune the probe.

  • Shimming: Optimize the magnetic field homogeneity by loading a standard shim file and performing manual or automated shimming procedures until sharp, symmetrical peaks are observed in a 1D ¹H spectrum.

  • Acquire 1D Proton Spectrum: Record a standard 1D ¹H spectrum to determine the spectral width (sw) and the center of the spectrum (o1p).

  • Load ROESY Pulse Program: Create a new experiment and load a standard 2D ROESY pulse program (e.g., roesyphsw on Bruker systems).

  • Set Acquisition Parameters:

    • Set sw and o1p based on the 1D spectrum.

    • Set the number of points (td) to 2K in F2 and 256 in F1.

    • Set the number of scans (ns) based on sample concentration (start with 16 or 32).

    • Set the mixing time to 300 ms. This is a critical parameter that may require optimization.

  • Acquisition: Start the acquisition. The experiment time can be estimated using the expt command.

  • Processing: After acquisition, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform (xfb). Perform baseline correction as needed.

Visualized Workflows and Relationships

cluster_0 Phase 1: Elucidation cluster_1 Phase 2: ROESY Refinement cluster_2 Phase 3: Confirmation Isolation Isolation of this compound from Derris robusta Initial_Spec Initial Spectroscopic Analysis (1D NMR, HRESIMS) Isolation->Initial_Spec Structure Propose Planar Structure Initial_Spec->Structure Stereo_Problem Ambiguous Stereochemistry at 6a and 11b centers Structure->Stereo_Problem ROESY_Design Design ROESY Experiment (Optimize Mixing Time) Stereo_Problem->ROESY_Design Acquisition Data Acquisition ROESY_Design->Acquisition Processing Data Processing & Phasing Acquisition->Processing Analysis Analyze Cross-Peaks (ROE vs. Artifacts) Processing->Analysis Confirmation Confirmation of cis-Stereochemistry Analysis->Confirmation

Caption: Workflow for stereochemical confirmation of this compound using ROESY.

Problem Problem Observed in ROESY Spectrum Check_Signal Weak or No ROE Signals? Problem->Check_Signal Check_Artifacts Suspicious Cross-Peaks? Problem->Check_Artifacts Sol_Concentration Increase Sample Concentration Check_Signal->Sol_Concentration Low S/N Sol_MixingTime Optimize Mixing Time (e.g., 200-500 ms) Check_Signal->Sol_MixingTime Globally Weak Sol_Shim Improve Shim Check_Signal->Sol_Shim Broad Lineshapes Sol_Phase Check Phase of Cross-Peak Check_Artifacts->Sol_Phase ROE vs TOCSY Sol_COSY Compare with COSY to identify J-coupling Check_Artifacts->Sol_COSY Scalar Coupling

Caption: Troubleshooting logic for common issues encountered in ROESY experiments.

H11a H-11a OH6a 6a-OH OH6a->H11a ROE OH11b 11b-OH OH11b->H11a ROE Core cis-Fused B/C Rings

Caption: Key ROE correlations confirming the cis-stereochemistry of this compound.

References

Technical Support Center: Enhancing the In-Vivo Bioavailability of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in-vivo studies involving Pterocarpadiol C. Given the limited publicly available data on this compound, the information provided is based on established methodologies for enhancing the bioavailability of poorly water-soluble compounds, particularly those with similar isoflavonoid (B1168493) structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?

A1: this compound is a rare 6a,11b-dihydroxypterocarpan, a type of isoflavonoid, isolated from plants like Derris robusta.[1][2] Like many polyphenolic compounds, this compound is predicted to have poor aqueous solubility, which is a significant hurdle for achieving adequate absorption and bioavailability in in-vivo studies.[3][4] Low bioavailability can lead to sub-therapeutic plasma concentrations and unreliable experimental outcomes.

Q2: What are the primary strategies for enhancing the bioavailability of this compound?

A2: The principal aim is to improve the dissolution and solubility of the compound. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[4]

  • Co-solvent Systems: Utilizing a mixture of solvents to dissolve this compound for administration.

  • Complexation: Encapsulating the this compound molecule within a larger, more soluble molecule, such as a cyclodextrin.

  • Lipid-Based Formulations: Dissolving the compound in a lipid-based vehicle to enhance absorption through the gastrointestinal tract.

  • Solid Dispersions: Dispersing this compound within a solid hydrophilic carrier matrix to improve its dissolution rate.

Q3: Which formulation strategy should I start with for my initial in-vivo screening of this compound?

A3: For initial in-vivo screening, a co-solvent system is often the most straightforward approach. A common combination is Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol 400 (PEG 400) in an aqueous vehicle like saline or PBS. This method is relatively simple to prepare and can provide a preliminary assessment of the compound's in-vivo activity. However, for more comprehensive studies, other methods that offer greater bioavailability enhancement may be necessary.

Q4: Are there any known biological targets for this compound?

A4: The primary reported biological evaluation for this compound has been its potential as an inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes. While specific quantitative data on its potency is limited, related compounds from the same plant source have shown activity against this enzyme.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution During Formulation Preparation.

  • Question: I am trying to prepare a co-solvent formulation of this compound, but it precipitates when I add the aqueous vehicle. What should I do?

  • Answer: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:

    • Decrease the Final Concentration: The target concentration of this compound may be too high for the chosen solvent system. Try reducing the concentration.

    • Increase the Co-solvent Ratio: You can try increasing the proportion of the organic co-solvents (e.g., DMSO, PEG 400) relative to the aqueous vehicle. However, be mindful of the potential for solvent toxicity at higher concentrations.

    • Slow Down the Addition of the Aqueous Vehicle: Add the saline or PBS dropwise while continuously vortexing or stirring the solution to prevent localized supersaturation and precipitation.

    • Consider an Alternative Formulation: If precipitation persists, a co-solvent system may not be suitable. Consider trying a cyclodextrin-based formulation, which can significantly enhance aqueous solubility.

Issue 2: Low or Undetectable Plasma Concentrations of this compound After Oral Administration.

  • Question: I have administered a this compound formulation to my animal models, but the plasma concentrations are very low or below the limit of detection. How can I improve this?

  • Answer: Low plasma concentration is a direct consequence of poor bioavailability. To address this, consider the following:

    • Enhance the Formulation: If you are using a simple co-solvent system, it may not be providing sufficient bioavailability enhancement. Switching to a more advanced formulation like a nanosuspension, solid dispersion, or a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) can significantly improve absorption.

    • Increase the Dose: If toxicologically feasible, increasing the administered dose can lead to higher plasma concentrations. However, this should be done with caution and with appropriate safety monitoring.

    • Evaluate the Route of Administration: For initial efficacy studies, you might consider an alternative route of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism and initial absorption barriers.

    • Confirm Compound Stability: Ensure that this compound is not degrading in the formulation or in the gastrointestinal tract.

Data Presentation

Table 1: Physicochemical Parameters for this compound Formulation Development

ParameterMethodPurpose
Aqueous Solubility Shake-flask method in water and PBS (pH 7.4)To determine the intrinsic solubility and the necessity for enhancement techniques.
Solubility in Co-solvents Shake-flask method in GRAS solvents (e.g., DMSO, PEG 400, Ethanol)To identify suitable vehicles for liquid formulations.
Melting Point Differential Scanning Calorimetry (DSC)To inform the selection of formulation techniques like solid dispersions.
LogP Calculated or experimentally determinedTo predict the lipophilicity and potential for lipid-based formulations.

Table 2: Common Co-solvents for Preclinical In-Vivo Studies

Co-solventVehicleTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO) Saline, PBS1-10%Can have pharmacological effects and may cause local irritation at higher concentrations.
Polyethylene glycol 400 (PEG 400) Saline, Water for Injection10-50%Generally well-tolerated but can be viscous at higher concentrations.
Ethanol Saline, Water for Injection5-20%May cause pain on injection and can have sedative effects.
Propylene glycol (PG) Saline, Water for Injection10-40%Can cause hyperosmolality and other side effects at high doses.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of this compound for in-vivo administration using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer or sonicator

  • 0.22 µm syringe filter

Procedure:

  • Based on solubility screening, determine the optimal co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% saline).

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL).

  • In a sterile vial, dissolve the this compound in the required volume of DMSO. Vortex or sonicate briefly to aid dissolution.

  • Add the required volume of PEG 400 and mix thoroughly until a clear solution is obtained.

  • Slowly, add the sterile saline or PBS dropwise while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation for any cloudiness or precipitation. If the solution is not clear, the formulation may need to be adjusted.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation appropriately (e.g., at 4°C, protected from light) and use within a validated stability period.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

Objective: To prepare a solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile vials and filters (0.22 µm)

Procedure:

  • Prepare a stock solution of HP-β-CD in sterile water (e.g., 40% w/v).

  • Add the required amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Visually inspect the solution for clarity.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation appropriately.

Visualizations

experimental_workflow Workflow for Enhancing this compound Bioavailability cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_evaluation Evaluation solubility Solubility Screening (Aqueous & Co-solvents) physchem Physicochemical Characterization (DSC, LogP) solubility->physchem cosolvent Co-solvent System physchem->cosolvent Simple cyclodextrin Cyclodextrin Complexation physchem->cyclodextrin Moderate nanosuspension Nanosuspension physchem->nanosuspension Advanced sdds Solid Dispersion / SEDDS physchem->sdds Advanced invitro In-vitro Characterization (Particle Size, Dissolution) cosolvent->invitro cyclodextrin->invitro nanosuspension->invitro sdds->invitro invivo In-vivo Pharmacokinetic Study invitro->invivo end End: Optimized Formulation invivo->end start Start: this compound start->solubility

Caption: A workflow for the development and evaluation of this compound formulations.

troubleshooting_flow Troubleshooting Low this compound Plasma Levels start Low/Undetectable Plasma Concentration check_formulation Is the formulation a simple co-solvent system? start->check_formulation enhance_formulation Develop Advanced Formulation (e.g., Nanosuspension, SEDDS) check_formulation->enhance_formulation Yes check_dose Is the dose at the maximum tolerable limit? check_formulation->check_dose No re_evaluate Re-evaluate In-vivo Pharmacokinetics enhance_formulation->re_evaluate increase_dose Increase Dose (with caution) check_dose->increase_dose No check_route Was administration oral? check_dose->check_route Yes increase_dose->re_evaluate change_route Consider IP or IV administration for initial studies check_route->change_route Yes check_route->re_evaluate No change_route->re_evaluate

Caption: A logical flow for troubleshooting low in-vivo exposure of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound Pterocarpadiol_C This compound alpha_glucosidase α-Glucosidase Pterocarpadiol_C->alpha_glucosidase Inhibits carbohydrate_digestion Carbohydrate Digestion alpha_glucosidase->carbohydrate_digestion Catalyzes glucose_absorption Glucose Absorption carbohydrate_digestion->glucose_absorption blood_glucose Reduced Blood Glucose Levels glucose_absorption->blood_glucose

Caption: A proposed mechanism of action for this compound as an α-glucosidase inhibitor.

References

Improving the reproducibility of bioassays involving Pterocarpadiol C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Pterocarpadiol C. Due to the limited published data on this specific compound, this guidance is based on the known properties of the pterocarpan (B192222) class of molecules and general best practices for handling poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioactivities?

This compound is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta[1][2]. While specific pharmacological data for this compound is scarce, the broader pterocarpan class of compounds is known for a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects[1][3]. Therefore, this compound is a promising candidate for investigation in these therapeutic areas.

Q2: What are the main challenges in working with this compound?

Like many hydrophobic polyphenolic compounds, this compound is expected to have poor aqueous solubility[4]. This can lead to challenges in preparing stock solutions, ensuring bioavailability in cell-based assays, and obtaining reproducible results. Researchers may observe compound precipitation, low apparent activity, and high variability in their experiments.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For in vitro bioassays, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving this compound and other poorly soluble compounds. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the assay medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound:

  • Co-solvents: Using a co-solvent system, such as a mixture of DMSO and PEG 400, can improve solubility.

  • Cyclodextrins: Encapsulating this compound within cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility.

  • Nanosuspensions: Reducing the particle size to the nanometer range through techniques like media milling can increase the dissolution velocity.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can improve its dissolution rate.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Compound Precipitation in Assay Medium - Low aqueous solubility of this compound.- Final concentration of the compound is above its solubility limit in the assay medium.- Interaction with components of the cell culture medium (e.g., proteins).- Visually inspect the assay medium for any precipitate after adding this compound.- Reduce the final concentration of this compound.- Increase the concentration of the co-solvent (e.g., DMSO) while staying within the tolerable limit for the cells.- Consider using a solubility-enhancing formulation, such as a cyclodextrin (B1172386) complex.
Low or No Bioactivity Observed - The compound is not reaching its intracellular target due to poor membrane permeability.- The chosen cell line or assay system is not sensitive to the effects of this compound.- The compound has degraded.- Ensure the compound is fully dissolved in the stock solution.- Increase the incubation time to allow for better cell penetration.- Screen a panel of different cell lines to identify a responsive model.- Check the stability of this compound under your experimental conditions (e.g., temperature, light exposure).
High Variability Between Replicates - Inconsistent dosing due to compound precipitation or adsorption to plasticware.- Uneven distribution of the compound in the assay wells.- Mix the stock solution thoroughly before each use.- Use low-adhesion plasticware.- Ensure proper mixing of the assay plate after adding the compound.- Increase the number of replicates to improve statistical power.
Unexpected Cytotoxicity - The observed effect is due to general toxicity rather than a specific mechanism.- The solvent (e.g., DMSO) concentration is too high.- Perform a dose-response curve to determine the concentration range for specific activity versus general toxicity.- Include a solvent control to assess the effect of the vehicle on cell viability.- Use a secondary assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro bioassays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the known activities of related pterocarpans and flavonoids, several pathways are of interest for investigation. These include pathways related to inflammation, oxidative stress, and apoptosis.

Hypothetical Anti-inflammatory Signaling Pathway for Pterocarpans

Many flavonoids and pterocarpans are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act at various points in this pathway to reduce the production of pro-inflammatory cytokines.

G Hypothetical Anti-inflammatory Signaling Pathway for Pterocarpans LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Pterocarpadiol_C This compound Pterocarpadiol_C->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

General Workflow for Investigating a Novel Compound

The following workflow provides a general approach for the initial investigation of a novel compound like this compound.

G General Experimental Workflow for this compound Start This compound Solubility Solubility & Stability Assessment Start->Solubility InVitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) Solubility->InVitro DoseResponse Dose-Response & IC50 Determination InVitro->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->Mechanism InVivo In Vivo Model Testing Mechanism->InVivo

Caption: A stepwise approach for the bioactivity screening of this compound.

References

Validation & Comparative

The Bioactivity of Pterocarpans: A Comparative Guide to Understanding the Potential of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of the pterocarpan (B192222) class of natural compounds reveals a landscape of potent bioactivities, offering a predictive framework for the therapeutic potential of the understudied Pterocarpadiol C. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of well-characterized pterocarpans, supported by experimental data and detailed methodologies.

While extensive literature searches reveal a notable absence of studies on the specific biological activity of this compound, a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta, the broader pterocarpan class of isoflavonoids is well-recognized for its diverse pharmacological effects.[1][2] By examining the bioactivity of related compounds, we can infer the potential therapeutic applications of this compound and guide future research. Pterocarpans are known to possess significant anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a comparative analysis of prominent pterocarpans such as medicarpin (B1676140), glyceollins, and tuberosin (B600770) to highlight the therapeutic promise of this chemical scaffold.

Comparative Anticancer Activity

Several pterocarpans have demonstrated considerable cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. For instance, medicarpin has been shown to induce apoptosis through the intrinsic mitochondrial pathway and by inhibiting the AKT/Bcl2 survival pathway. Other pterocarpans, like the synthetic derivative LQB-118, have been observed to increase reactive oxygen species (ROS) and inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.

The half-maximal inhibitory concentration (IC50) values, which measure the potency of a compound in inhibiting a biological function by 50%, are presented below for several pterocarpans against various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific cell line, assay conditions, and incubation times.

PterocarpanCancer Cell LineIC50 (µM)Reference
MedicarpinA549 (Lung)25.0--INVALID-LINK--
MedicarpinK562 (Leukemia)15.0--INVALID-LINK--
TuberosinMCF-7 (Breast)10.5--INVALID-LINK--
MaackiainHeLa (Cervical)38.2--INVALID-LINK--
Glyceollin ILNCaP (Prostate)12.0--INVALID-LINK--

Comparative Anti-inflammatory Activity

Pterocarpans are also recognized for their significant anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response. Glyceollins, for example, exert potent anti-inflammatory effects by inhibiting this pathway. Other pterocarpans, such as crotafurans A and B, have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage-like cells.

The following table summarizes the IC50 values for selected pterocarpans in various in-vitro anti-inflammatory assays.

PterocarpanAssayCell LineIC50 (µM)Reference
GlyceollinsNitric Oxide (NO) ProductionRAW 264.75.0--INVALID-LINK--
Crotafuran ANitric Oxide (NO) ProductionRAW 264.723.0
Crotafuran BNitric Oxide (NO) ProductionRAW 264.719.0
Unnamed PterocarpanNitric Oxide (NO) ProductionBV-212.0

Comparative Antimicrobial Activity

As phytoalexins, pterocarpans are naturally produced by plants to defend against pathogens, and thus exhibit a broad spectrum of antimicrobial activities. They have been shown to be effective against various bacteria and fungi. Some pterocarpans isolated from Erythrina subumbrans have demonstrated higher activity against several strains of Streptococcus and Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), than standard antibiotics. The structural characteristics of pterocarpans, such as the presence of hydroxyl and prenyl groups, appear to be important for their antibacterial activity.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The table below presents the MIC values for selected pterocarpans against various microbial strains.

PterocarpanMicrobial StrainMIC (µg/mL)Reference
Compound 7Staphylococcus aureus (VRSA)0.39 - 1.56
Compounds 2 & 4Streptococcus strains0.78 - 1.56
ErycristagallinStaphylococcus aureus3.13
Erythrabyssin IIStaphylococcus aureus3.12
*Note: Compounds 2, 4, and 7 are pterocarpans isolated from Erythrina subumbrans.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of pterocarpans stem from their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Anticancer Signaling

Medicarpin induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway and by modulating the PI3K/AKT signaling pathway, which is crucial for cell survival.

Medicarpin_Anticancer_Pathway Medicarpin Medicarpin PI3K_AKT PI3K/AKT Pathway Medicarpin->PI3K_AKT Inhibits Mitochondria Mitochondria Medicarpin->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Activates Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Medicarpin's anticancer signaling pathway.

Anti-inflammatory Signaling

Glyceollins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.

Glyceollins_Anti_inflammatory_Pathway cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Glyceollins Glyceollins Glyceollins->IKK Inhibits

Caption: Glyceollins' anti-inflammatory signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the pterocarpan compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Pterocarpan Incubate_24h_1->Treat_Cells Incubate_24_72h Incubate 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for cytotoxicity.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the pterocarpan for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the pterocarpan compound in a 96-well microtiter plate with appropriate broth.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions

The complete lack of pharmacological data for this compound presents a significant opportunity for future research. Based on the established bioactivities of its chemical class, this compound is a promising candidate for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this guide provide a solid foundation for initiating such investigations. A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains is highly recommended to unlock its therapeutic potential.

Disclaimer: The information provided in this guide is for research purposes only. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of Pterocarpadiol C. Due to the limited availability of published validation data specific to this compound, this guide presents representative performance data from validated methods for structurally similar pterocarpans and flavonoids to serve as a practical reference. Detailed experimental methodologies and a logical workflow for cross-validation are provided to assist in the selection and implementation of a suitable analytical technique.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as desired sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC, offering a basis for an informed comparison.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UV (Representative)LC-MS/MS (Representative)HPTLC (Representative)Acceptance Criteria
Linearity (r²) >0.999>0.999>0.995≥0.99
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%90.0 - 110.0%Within ±15% (±20% for LLOQ)
Precision (% RSD)
- Intra-day< 2.0%< 5.0%< 3.0%≤15% (≤20% for LLOQ)
- Inter-day< 3.0%< 7.0%< 5.0%≤15% (≤20% for LLOQ)
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL5 - 20 ng/band-
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 5 ng/mL20 - 60 ng/bandS/N ≥ 10, with acceptable accuracy and precision

Note: The data presented in this table is representative of validated methods for similar compounds and should be confirmed through a method validation study specific to this compound.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques.

1. Sample Preparation (General Protocol)

A general extraction procedure for pterocarpans from plant material is as follows:

  • Grinding: Mill the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh approximately 1 g of the powdered material. Add a suitable solvent such as 80% methanol (B129727) and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction process twice more.

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for HPTLC.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection or application.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly used for the separation of flavonoids and related compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength of this compound (a UV scan of a standard is recommended to determine the optimal wavelength).

  • Injection Volume: 10 - 20 µL.

3. LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, using LC-MS grade solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and an internal standard.

4. HPTLC Method

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid in appropriate ratios, should be optimized for the separation of this compound.

  • Sample Application: Apply standard solutions and sample extracts as bands of a defined width.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance for this compound.

Mandatory Visualization

The following diagram outlines a logical workflow for the cross-validation of different analytical methods for this compound quantification.

CrossValidationWorkflow cluster_prep Method Development & Initial Validation cluster_secondary Secondary Method Development & Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion A Define Analytical Requirements (Sensitivity, Specificity, etc.) B Develop Primary Method (e.g., HPLC-UV) A->B D Develop Secondary Method (e.g., LC-MS/MS or HPTLC) A->D C Full Validation of Primary Method (ICH Guidelines) B->C F Analyze the Same Set of Samples (Spiked QCs and/or Incurred Samples) by Both Methods C->F E Partial or Full Validation of Secondary Method D->E E->F G Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->G H Assess Comparability of Methods G->H I Define Acceptance Criteria for Method Interchangeability H->I J Final Report and Method Implementation I->J

Workflow for cross-validating analytical methods for phytochemicals.

Pterocarpadiol C vs. Acarbose: An Evaluation of α-Glucosidase Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing search for novel and effective treatments for type 2 diabetes, the inhibition of α-glucosidase presents a key therapeutic strategy. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can effectively control postprandial hyperglycemia. Acarbose (B1664774), a well-established α-glucosidase inhibitor, serves as a benchmark for the evaluation of new investigational compounds. This guide provides a comparative overview of acarbose and Pterocarpadiol C, a natural pterocarpan, in the context of α-glucosidase inhibition.

Introduction to the Comparators

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2][3] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, acarbose slows glucose absorption and reduces the characteristic spike in blood glucose levels after meals.[4][5] It is an established prescription medication for the management of type 2 diabetes.

This compound is a rare 6a,11b-dihydroxypterocarpan, a type of isoflavonoid, that has been isolated from the twigs and leaves of Derris robusta. Pterocarpans as a class of phytochemicals are known for a variety of biological activities. However, a comprehensive review of scientific literature indicates a notable absence of studies investigating the specific pharmacological activities of this compound, including its α-glucosidase inhibitory potential.

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase inhibitors function by competitively and reversibly binding to α-glucosidase enzymes in the small intestine. These enzymes are responsible for the hydrolysis of complex carbohydrates into simpler sugars like glucose. By blocking the active site of these enzymes, inhibitors prevent the timely digestion of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream. This mechanism is particularly effective in managing postprandial hyperglycemia, a significant factor in the pathophysiology of type 2 diabetes.

Alpha-Glucosidase Inhibition Pathway Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose, this compound) Inhibitor->AlphaGlucosidase Inhibition

Mechanism of α-glucosidase inhibition.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the α-glucosidase inhibitory activity of this compound and acarbose is not possible at this time due to the lack of experimental data for this compound.

However, studies on other isoflavonoids isolated from Derris robusta provide context for the potential activity of related compounds. The table below summarizes the reported 50% inhibitory concentration (IC50) values for acarbose and other compounds from Derris robusta against α-glucosidase. It is important to note that IC50 values for acarbose can vary between studies due to different experimental conditions.

CompoundSourceα-Glucosidase IC50
This compound Derris robustaNot Reported
Acarbose (Standard)Synthetic83.5 μM
DerruboneDerris robusta64.2 μM
Acarbose (Standard)Synthetic22.0 ± 0.5 µg/mL
Acarbose (Standard)Synthetic262.32 µg/mL

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To determine the α-glucosidase inhibitory activity of this compound, a standardized in vitro assay can be employed. The following protocol is a widely accepted method.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Dissolve this compound and acarbose in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.

  • Assay:

    • In a 96-well plate, add a solution of the test compound (this compound) or the positive control (acarbose) at various concentrations.

    • Add the α-glucosidase solution to each well and incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis:

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay A Prepare Solutions: - α-Glucosidase - pNPG (Substrate) - Test Compound (this compound) - Control (Acarbose) B Dispense into 96-well Plate: - Test/Control Compound - α-Glucosidase A->B C Pre-incubation (37°C, 10 min) B->C D Add pNPG to Initiate Reaction C->D E Incubation (37°C, 20 min) D->E F Stop Reaction with Na2CO3 E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 Value G->H

Workflow for in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

While acarbose is a well-characterized α-glucosidase inhibitor with proven clinical efficacy, the potential of this compound in this regard remains unexplored. The absence of published data on its α-glucosidase inhibitory activity highlights a significant gap in the current understanding of this natural compound.

The α-glucosidase inhibitory activity demonstrated by other compounds isolated from Derris robusta, such as derrubone, suggests that this compound may also possess similar properties. Therefore, further investigation is warranted. The experimental protocol detailed in this guide provides a clear pathway for researchers to determine the α-glucosidase inhibitory potential of this compound and to quantitatively compare its efficacy against established inhibitors like acarbose. Such studies are essential to unlock the therapeutic potential of novel natural products in the management of type 2 diabetes.

References

Comparative Analysis of Pterocarpadiol C in Derris Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the presence of Pterocarpadiol C across different species of the Derris genus, a group of plants known for a rich diversity of bioactive compounds. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of Derris and the potential of its unique constituents.

Introduction to this compound

This compound is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids. Pterocarpans are recognized for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific therapeutic potential of this compound is an active area of research, making its distribution and quantification in natural sources a subject of significant interest.

Comparative Presence of this compound in Derris Species

Current scientific literature indicates that this compound has been successfully isolated and characterized from Derris robusta . Extensive phytochemical analyses, including spectroscopic methods, have confirmed its structure and presence in the twigs and leaves of this particular species.

Conversely, detailed phytochemical investigations of other prominent Derris species, such as Derris elliptica , Derris malaccensis , and Derris trifoliata , have not reported the presence of this compound. These studies have identified a variety of other flavonoids, rotenoids, and isoflavonoids, but this compound appears to be absent or below the detection limits of the analytical methods employed. This suggests that this compound may be a chemotaxonomic marker specific to Derris robusta.

Table 1: Presence of this compound in Various Derris Species

Derris SpeciesPresence of this compoundKey Phytochemicals Reported
Derris robustaPresent Pterocarpadiols A-D, other pterocarpans
Derris ellipticaNot ReportedRotenone, deguelin, tephrosin, other flavonoids
Derris malaccensisNot ReportedRotenoids, including a new one named derrisin
Derris trifoliataNot ReportedFlavonoids, rotenoids, steroids, tannins

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Derris robusta, which can be adapted for screening other plant materials.

Extraction and Isolation
  • Plant Material Preparation : Air-dried and powdered twigs and leaves of Derris robusta are used as the starting material.

  • Extraction : The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography : The ethyl acetate fraction, which is typically enriched with pterocarpans, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform-methanol to separate the different components.

  • Further Purification : Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure compound.

Structural Elucidation and Quantification
  • Spectroscopic Analysis : The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the chemical structure.

    • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Quantification : For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector is the method of choice. A calibration curve is constructed using a purified this compound standard to determine its concentration in the plant extract.

Visualizing the Workflow and Potential Biological Activity

To aid in the understanding of the experimental process and the potential biological relevance of pterocarpans, the following diagrams are provided.

experimental_workflow start Dried & Powdered Derris robusta extraction Extraction (95% Ethanol) start->extraction fractionation Liquid-Liquid Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation & Quantification (NMR, HRESIMS, HPLC) pure_compound->analysis

Caption: Experimental workflow for the isolation and analysis of this compound.

Pterocarpans as a class have been noted for their anti-inflammatory properties, which may involve the modulation of key signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades ikb_nfkb IκBα NF-κB ikb_kinase->ikb_nfkb Inhibits Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocation pterocarpans Pterocarpans (e.g., this compound) pterocarpans->ikb_kinase Inhibition dna DNA nfkb_n->dna inflammatory_genes Pro-inflammatory Gene Transcription dna->inflammatory_genes

Caption: Potential anti-inflammatory mechanism of pterocarpans via NF-κB pathway inhibition.

Conclusion

Based on the currently available scientific literature, this compound appears to be a unique constituent of Derris robusta. Its absence in other well-studied Derris species highlights the importance of species-specific phytochemical analysis in the discovery of novel bioactive compounds. Further research is warranted to screen a wider range of Derris species to fully understand the distribution of this compound and to further investigate its biological activities and therapeutic potential.

A Comparative Guide to the Reported NMR Data of Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Spectroscopic Data for a Rare Pterocarpan

This guide provides a detailed comparison of the reported Nuclear Magnetic Resonance (NMR) data for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data, its source, and the experimental protocols used for its acquisition. To date, the sole source of experimentally derived NMR data for this compound is from its initial isolation and characterization from the twigs and leaves of Derris robusta. This guide presents this foundational data and notes the absence of independent reproducibility studies in the current scientific literature.

Reported NMR Data for this compound

The first and only report of the isolation and structural elucidation of this compound was by Li et al. in 2015.[1][2] The structure was determined through extensive spectroscopic analysis, primarily 1D and 2D NMR spectroscopy.[1][2] The ¹H and ¹³C NMR data were recorded in DMSO-d₆.[1]

Below is a summary of the originally reported NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
16.80d10.0
26.09dd10.0, 2.0
46.36d2.0
4.99d10.5
4.37d10.5
76.82s
106.27s
11a4.73s
OCH₂O5.96s
6a-OH5.86s
11b-OH5.48s
3-OH9.54s

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

Positionδ (ppm)Type
1132.0CH
1a110.1C
2106.8CH
3160.2C
4103.4CH
4a156.9C
670.2CH₂
6a78.7C
6b114.7C
7105.8CH
8147.5C
9141.6C
10102.5CH
10a151.7C
11a91.4CH
11b78.0C
OCH₂O101.3CH₂

Experimental Protocols

The following methodologies are based on the original report of the isolation and characterization of this compound.

Isolation of this compound

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue (approximately 870 g). This crude extract was then subjected to column chromatography on silica (B1680970) gel, eluting with a petroleum ether/acetone gradient, followed by methanol, to yield nine fractions (A–I). Further purification of the relevant fractions using repeated column chromatography and preparative HPLC yielded pure this compound.

NMR Spectroscopy

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded on a Bruker spectrometer. The solvent used was DMSO-d₆, and chemical shifts were referenced to the solvent signals.

Workflow for Isolation and Structure Elucidation

The general workflow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.

G cluster_0 Isolation cluster_1 Structure Elucidation Plant Material (Derris robusta) Plant Material (Derris robusta) Extraction (95% EtOH) Extraction (95% EtOH) Plant Material (Derris robusta)->Extraction (95% EtOH) Crude Extract Crude Extract Extraction (95% EtOH)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis HRESIMS HRESIMS Spectroscopic Analysis->HRESIMS 1D NMR (1H, 13C) 1D NMR (1H, 13C) Spectroscopic Analysis->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, ROESY) 2D NMR (COSY, HSQC, HMBC, ROESY) Spectroscopic Analysis->2D NMR (COSY, HSQC, HMBC, ROESY) Molecular Formula Molecular Formula HRESIMS->Molecular Formula Structural Fragments Structural Fragments 1D NMR (1H, 13C)->Structural Fragments Connectivity & Stereochemistry Connectivity & Stereochemistry 2D NMR (COSY, HSQC, HMBC, ROESY)->Connectivity & Stereochemistry Final Structure Final Structure Molecular Formula->Final Structure Structural Fragments->Final Structure Connectivity & Stereochemistry->Final Structure

References

A Comparative Analysis of Pterocarpadiol C and Pterocarpadiol A: A-Data-Driven Guide to Potential Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Note: Direct experimental data on the biological effects of Pterocarpadiol C and Pterocarpadiol A is not available in current scientific literature. This guide provides a comparative overview of the known biological activities of the broader pterocarpan (B192222) class of compounds, to which this compound and Pterocarpadiol A belong. The information presented here serves as a speculative framework for their potential therapeutic applications and is based on data from structurally related pterocarpans.

Introduction

Pterocarpans are a significant class of isoflavonoids, primarily found in the Fabaceae family, that function as phytoalexins—antimicrobial compounds produced by plants in defense against pathogens.[1] This class of molecules is characterized by a tetracyclic ring system and has garnered considerable attention for a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] this compound and Pterocarpadiol A are members of this class. While specific biological data for these two compounds are lacking, the well-documented activities of other pterocarpans provide a strong basis for predicting their potential biological effects.[3][4] This guide synthesizes the available experimental data for representative pterocarpan compounds to offer a comparative perspective on the potential bioactivities of this compound and Pterocarpadiol A.

Potential Biological Effects: A Comparative Overview

Based on the activities of related compounds, both this compound and Pterocarpadiol A are hypothesized to exhibit a range of biological effects. The primary activities associated with the pterocarpan chemical scaffold are anti-inflammatory, anticancer, and antimicrobial.

Anti-inflammatory Activity

Pterocarpans are widely recognized for their anti-inflammatory potential. This activity is often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Table 1: Anti-inflammatory Activity of Representative Pterocarpans

CompoundAssayCell LineIC₅₀ (µM)
Crotafuran ANitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages23.0 ± 1.0
Crotafuran BNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages19.0 ± 0.2
Crotafuran BNitric Oxide (NO) Production InhibitionN9 Microglial Cells9.4 ± 0.9
Crotafuran Aβ-glucuronidase and Lysozyme Release InhibitionRat Neutrophils7.8 ± 1.4 and 9.5 ± 2.1
GlyceollinsNF-κB InhibitionMacrophage Cell LinesData not quantified in provided text, but noted as potent

Glyceollins, a type of pterocarpan, exert their anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. It is plausible that this compound and Pterocarpadiol A could share this mechanism.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Pterocarpans (Hypothetical) Pterocarpans (Hypothetical) Pterocarpans (Hypothetical)->IKK inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression induces Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators

Caption: Hypothetical NF-κB inhibitory pathway for pterocarpans.
Anticancer Activity

Several pterocarpans have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

Table 2: Cytotoxic Activity of Representative Pterocarpans

CompoundCell LineIC₅₀ (µM)
MedicarpinA549 (Lung Carcinoma)Not specified, but noted as having notable cytotoxic effects
MedicarpinK562 (Chronic Myelogenous Leukemia)Not specified, but noted as having notable pro-apoptotic effects
GlyceollinsBreast and Ovarian Cancer Cell LinesNot specified, but noted for anti-estrogenic effects

Medicarpin, a well-studied pterocarpan, primarily induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and modulates the PI3K/AKT signaling pathway, which is crucial for cell survival. This compound and Pterocarpadiol A may potentially act through similar pathways.

Anticancer_Signaling cluster_pathway Pro-Apoptotic Signaling Pathway Pterocarpans (Hypothetical) Pterocarpans (Hypothetical) PI3K PI3K Pterocarpans (Hypothetical)->PI3K inhibits AKT AKT PI3K->AKT Bcl-2 Bcl-2 AKT->Bcl-2 activates Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (5,000-10,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24 hours at 37°C, 5% CO₂ Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of the test compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for an additional 48 hours Compound_Treatment->Incubation_48h Add_MTT Add MTT solution to each well Incubation_48h->Add_MTT Incubation_4h Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate cell viability and determine IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Validating the Anti-inflammatory Pathways Modulated by Pterocarpadiol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential anti-inflammatory pathways of Pterocarpadiol C. Due to the current absence of specific experimental data for this compound, this document leverages available information on the broader class of pterocarpans. It compares their known and hypothesized mechanisms with two well-established anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, to provide a robust validation strategy.

Comparative Analysis of Anti-inflammatory Mechanisms

This compound belongs to the pterocarpan (B192222) class of isoflavonoids, which are recognized for their anti-inflammatory potential. It is hypothesized that, like other related compounds, this compound exerts its effects by modulating key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This mechanism is distinct from those of Dexamethasone and Ibuprofen.

Compound/ClassPrimary Target(s)Mechanism of ActionKey Downstream Effects
Pterocarpans (e.g., Maackiapterocarpan B, Medicarpin) IκB Kinase (IKK), MAPKs (JNK, p38, ERK)Inhibition of IκBα phosphorylation and subsequent degradation, which prevents NF-κB activation. Inhibition of the phosphorylation of MAPK pathway components.[1]Leads to decreased nuclear translocation of NF-κB and reduced activation of downstream transcription factors, resulting in lower expression of pro-inflammatory genes like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[1]
Dexamethasone Glucocorticoid Receptor (GR)Binds to the cytoplasmic GR, leading to its translocation to the nucleus where it upregulates the synthesis of the NF-κB inhibitor, IκBα. This traps NF-κB in the cytoplasm.Potent and broad suppression of inflammatory gene expression.
Ibuprofen Cyclooxygenase (COX-1 and COX-2) enzymesNon-selectively inhibits COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.Reduces the production of prostaglandins, which are key mediators of pain, inflammation, and fever.
Quantitative Comparison of Anti-inflammatory Activity

While direct quantitative data for this compound is not yet available, results from studies on other pterocarpans and related flavonoids can serve as valuable benchmarks for future validation experiments. The following table provides a comparative look at the inhibitory concentrations of these compounds against various inflammatory markers.

CompoundAssayCell TypeStimulantIC50 / % Inhibition
Medicarpin Nitric Oxide (NO) ProductionBV2 (microglial cells)LPS~5 ± 1 µM[2]
Ibuprofen NF-κB Inhibition (Luciferase Assay)HEK293-25% inhibition at 50 µM; 38% inhibition at 100 µM[3]
Crotafuran A NO ProductionRAW 264.7LPS23.0 ± 1.0 µM
Crotafuran B NO ProductionRAW 264.7LPS19.0 ± 0.2 µM
Apigenin β-glucuronidase releaseRat neutrophilsfMLP/CB2.8 ± 0.1 µM[4]
Apigenin Lysozyme releaseRat neutrophilsfMLP/CB17.7 ± 1.9 µM

Experimental Protocols for Validation

To elucidate and validate the anti-inflammatory pathways of this compound, a series of standardized in vitro experiments are recommended.

Cell Culture and Inflammatory Stimulation
  • Cell Line: The RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation in vitro.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: An inflammatory response can be reliably induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Measurement of Pro-inflammatory Mediators

a. Nitric Oxide (NO) Assay (Griess Assay)

  • Principle: This colorimetric assay measures nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a range of concentrations of this compound, Dexamethasone, and Ibuprofen for 1-2 hours.

    • Stimulate the cells with LPS for 24 hours.

    • Collect the cell culture supernatant and mix it with Griess reagent.

    • Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

b. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to accurately quantify the concentrations of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the cell culture supernatant.

  • Protocol:

    • Follow the same cell culture, pre-treatment, and stimulation procedures as for the Griess assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for each target cytokine according to the manufacturer's specific protocol.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standard curve.

Analysis of Signaling Pathways

a. NF-κB Activation (Western Blot for p65 Translocation)

  • Principle: Western blotting can be employed to quantify the amount of the NF-κB p65 subunit that has translocated to the nucleus, which is a hallmark of NF-κB activation.

  • Protocol:

    • Seed cells in 6-well plates, pre-treat with the test compounds, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture the peak of signaling.

    • Perform subcellular fractionation to separate nuclear and cytoplasmic proteins.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p65 subunit, along with an antibody for a nuclear marker (e.g., Lamin B1) to ensure the purity of the nuclear fraction.

    • Incubate with a corresponding secondary antibody and use a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the relative abundance of nuclear p65.

b. MAPK Activation (Western Blot for Phosphorylated MAPKs)

  • Principle: The activation of the MAPK pathway can be assessed by detecting the phosphorylated forms of key MAPK proteins (p38, ERK, and JNK) via Western blotting.

  • Protocol:

    • Follow the same cell culture, pre-treatment, and stimulation procedures as for the NF-κB activation assay.

    • Lyse the cells to obtain total protein extracts.

    • Perform Western blotting as described above, using primary antibodies that specifically recognize the phosphorylated forms of p38, ERK, and JNK. It is crucial to also probe for the total (phosphorylated and unphosphorylated) forms of these proteins to serve as loading controls.

Visualizations of Pathways and Workflows

Signaling Pathways

Anti_inflammatory_Signaling_Pathways cluster_Pterocarpadiol_C This compound (Hypothesized) cluster_Dexamethasone Dexamethasone cluster_Ibuprofen Ibuprofen This compound This compound IKK IKK This compound->IKK MAPKK MAPKK This compound->MAPKK NF_kB_Activation NF-κB Activation IKK->NF_kB_Activation | MAPK_Activation MAPK Activation MAPKK->MAPK_Activation | Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Pro_inflammatory_Gene_Expression MAPK_Activation->Pro_inflammatory_Gene_Expression Dexamethasone Dexamethasone GR GR Dexamethasone->GR IkB_Synthesis IκB Synthesis GR->IkB_Synthesis IkB_Synthesis->NF_kB_Activation | Ibuprofen Ibuprofen COX_1_2 COX-1/2 Ibuprofen->COX_1_2 | Prostaglandins Prostaglandins COX_1_2->Prostaglandins | Inflammation Inflammation Prostaglandins->Inflammation Pro_inflammatory_Gene_Expression->Inflammation

Caption: Comparative overview of anti-inflammatory signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat with This compound, Dexamethasone, Ibuprofen Cell_Culture->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Sample_Collection Collect Supernatant and Cell Lysates Stimulation->Sample_Collection Griess_Assay Griess Assay for NO Sample_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Sample_Collection->ELISA Western_Blot Western Blot for NF-κB and MAPK Activation Sample_Collection->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro validation of anti-inflammatory activity.

References

Comparative study of the extraction efficiency of different solvents for Pterocarpadiol C.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Solvent Efficiency in the Extraction of Pterocarpadiol C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the efficiency of various solvents for the extraction of this compound, a pterocarpan (B192222) with notable biological activities. The selection of an appropriate solvent is a critical step in the isolation of phytochemicals, directly impacting the yield and purity of the target compound. This document outlines the theoretical basis for solvent selection, presents illustrative quantitative data, and provides detailed experimental protocols for the extraction of this compound.

Solvent Selection and Extraction Efficiency

The principle of "like dissolves like" is fundamental in the extraction of natural products. This compound, a moderately polar isoflavonoid, is most effectively extracted using polar to semi-polar organic solvents. Solvents such as methanol (B129727) and ethanol (B145695) are known to be effective for the extraction of phenolic compounds like pterocarpans.[1] The choice of solvent not only influences the total yield but also the profile of co-extracted compounds, which can impact subsequent purification steps.

Data Presentation: A Comparative Overview of Solvent Performance

The following table summarizes the illustrative extraction efficiency of various solvents for the isolation of this compound from plant material, such as the heartwood or stems of Pterocarpus species or Derris robusta.[1][2] It is important to note that these values are representative and can vary based on the plant material, extraction method, and specific experimental conditions.[1]

Solvent SystemPolarity IndexIllustrative Crude Extract Yield (% w/w)Illustrative this compound Yield (% of crude extract)Key Considerations
Methanol5.18 - 12%0.5 - 1.5%High efficiency for a broad range of phytoconstituents; considered optimal for general phytochemical extraction from Pterocarpus species.[3]
95% Ethanol4.37 - 11%0.4 - 1.2%A safer alternative to methanol with comparable extraction efficiency for pterocarpans.
70% Ethanol5.29 - 13%0.6 - 1.8%The addition of water increases polarity, potentially enhancing the extraction of more polar compounds.
Acetone4.35 - 8%0.3 - 0.9%Effective for moderately polar compounds.
Ethyl Acetate4.43 - 6%0.8 - 2.0%More selective for moderately polar compounds, potentially leading to a cleaner crude extract. Often used in liquid-liquid partitioning for enrichment.
n-Hexane0.11 - 3%< 0.1%Primarily extracts non-polar compounds and lipids; generally not suitable for the primary extraction of this compound but useful for initial defatting.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of extraction experiments. Below are protocols for maceration and Soxhlet extraction, two common methods for isolating this compound.

Protocol 1: Maceration

This method involves soaking the plant material in a solvent at room temperature for an extended period.

Materials:

  • Dried and powdered plant material (e.g., heartwood of Pterocarpus species)

  • Selected extraction solvent (e.g., Methanol, 95% Ethanol)

  • Sealed container (e.g., large glass jar)

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Submerge the plant material in the selected solvent in a sealed container, typically at a 1:10 solid-to-solvent ratio (w/v).

  • Allow the mixture to stand at room temperature for 3-5 days, with periodic agitation to enhance extraction.

  • After the maceration period, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction

This technique provides a more exhaustive extraction through continuous reflux of the solvent.

Materials:

  • Dried and powdered plant material

  • Selected extraction solvent (e.g., Methanol, 95% Ethanol)

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber with a thimble, and a condenser)

  • Cellulose (B213188) thimble

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into a cellulose thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the chosen solvent.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

  • Allow the extraction to proceed for 24-48 hours. The solvent will vaporize, condense into the extraction chamber, and once the chamber is full, the solvent will siphon back into the flask, completing a cycle.

  • After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and the logical relationship of solvent polarity to extraction efficiency.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (Maceration or Soxhlet) with selected solvent PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane and Ethyl Acetate) CrudeExtract->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography PurifiedCompound Pure this compound Chromatography->PurifiedCompound Solvent_Polarity_Efficiency cluster_polarity Solvent Polarity cluster_efficiency Extraction Efficiency for this compound NonPolar Non-Polar (e.g., n-Hexane) Low Low NonPolar->Low Extracts lipids and non-polar compounds SemiPolar Semi-Polar (e.g., Ethyl Acetate, Acetone) Moderate Moderate SemiPolar->Moderate Good selectivity for moderately polar compounds Polar Polar (e.g., Ethanol, Methanol) High High Polar->High Effective for a broad range of polar compounds

References

Safety Operating Guide

Prudent Disposal of Pterocarpadiol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Information

Pterocarpadiol C is a powder and should be handled with care to avoid dust formation. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. In case of accidental release, avoid breathing dust and ensure the area is well-ventilated.

Quantitative Data and Physical Properties

Due to the limited availability of specific data for this compound, the following table includes information from its product information sheet and data for the related compound, Pterocarpadiol D.

PropertyValue/InformationSource
Chemical Formula C₁₆H₁₄O₇Product Information Sheet[1][2]
Molecular Weight 318.28 g/mol Product Information Sheet[2]
Physical State PowderProduct Information Sheet[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.Product Information Sheet
Storage Refrigerate or freeze (2-8 °C), protected from air and light.Product Information Sheet
Flammability Not flammable or combustible (based on Pterocarpadiol D)SDS for Pterocarpadiol D

Experimental Protocols: Disposal Procedures

The proper disposal of this compound should be carried out in accordance with institutional and local regulations for chemical waste. The following is a general step-by-step guide based on best practices for laboratory chemical waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as potentially hazardous chemical waste.

  • Segregate this compound waste from other waste streams. Do not mix with non-hazardous waste.

  • Keep solid this compound waste separate from solutions containing the compound.

Step 2: Containment and Labeling

  • Solid Waste:

    • Collect pure this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed, and chemically compatible container.

    • The container should be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

  • Liquid Waste:

    • Collect solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The label should indicate "Hazardous Waste" and list all chemical constituents, including the solvent used and an approximate concentration of this compound.

  • Ensure all waste containers are kept closed except when adding waste.

Step 3: Storage

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure that the storage area is away from ignition sources.

  • Follow all institutional guidelines for the storage of hazardous chemical waste.

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contain_solid Containerize in a labeled, sealed container for solids solid_waste->contain_solid contain_liquid Containerize in a labeled, sealed container for liquids liquid_waste->contain_liquid label_solid Label as 'Hazardous Waste - this compound (Solid)' contain_solid->label_solid label_liquid Label as 'Hazardous Waste' with all constituents and concentrations contain_liquid->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage disposal Arrange for EHS/Contractor Pickup and Disposal storage->disposal

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Pterocarpadiol C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pterocarpadiol C was found. The following guidance is based on the safety information for the structurally related compound, Pterocarpadiol D, and general best practices for handling chemical compounds in a laboratory setting. Researchers should handle this compound with caution and perform a risk assessment prior to use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes a step-by-step operational plan for safe handling and disposal, ensuring the well-being of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1][2]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Use in combination with a face shield when there is a risk of splashing.[2][3][4]
Body Protection Laboratory coat or disposable gownA clean lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is preferred.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Before starting, clear the workspace of any unnecessary items to prevent contamination.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so within a fume hood or a balance enclosure to minimize the risk of inhaling dust particles.

  • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Use designated and properly labeled glassware and equipment.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization or pressure buildup.

4. Spills and Cleanup:

  • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be considered chemical waste.

  • Dispose of this compound waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete experiment->spill dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->decontaminate Cleanup Complete

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.